1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDTQCGQOZHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O6Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449878 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-67-8 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is an organosilicon compound characterized by a six-membered ring composed of alternating silicon and carbon atoms, with two ethoxy groups attached to each silicon atom.[1][2] Its chemical structure and properties make it a subject of interest in various fields of chemical synthesis and materials science. This document provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is soluble in organic solvents such as alcohols and ethers but is insoluble in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₆O₆Si₃ | [2] |
| Molecular Weight | 396.70 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | Approximately -70 °C | [1] |
| Boiling Point | Approximately 320 °C (at 760 mmHg); 133 °C (at 5 mmHg) | [1] |
| Density | Approximately 1.02 g/mL | [1] |
| Refractive Index | 1.4360 to 1.4400 | [1] |
| InChIKey | SPEDTQCGQOZHQP-UHFFFAOYSA-N | [2] |
| CAS Number | 17955-67-8 | [2] |
Applications
This compound is utilized in several areas of chemical science:
-
Organic Synthesis: It serves as a catalyst, reagent, and intermediate in various organic reactions.[1]
-
Polymer Chemistry: It can be used as a crosslinking agent and surfactant for organic polymers.[1]
-
Materials Science: Its unique chemical structure lends itself to applications in optical materials and coatings.[1]
While some sources mention its potential use in "pharmaceuticals," specific applications in drug development, such as for drug delivery or as a pharmacologically active agent, are not detailed in the available scientific literature.[1][3]
Experimental Protocols
Synthesis
References
An In-depth Technical Guide to 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane, also known by its synonym 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is an organosilicon compound with a unique cyclic structure. Its molecular framework consists of a six-membered ring with alternating silicon and carbon atoms, where each silicon atom is bonded to two ethoxy groups. This structure imparts a combination of organic and inorganic characteristics, making it a versatile precursor and intermediate in various chemical applications. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on data presentation and generalized experimental methodologies.
Chemical Structure and Identification
The chemical structure of this compound is defined by a trisilinane ring system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.
Molecular Formula: C₁₅H₃₆O₆Si₃[1]
Canonical SMILES: CCO[Si]1(C--INVALID-LINK--(OCC)OCC">Si(OCC)OCC)OCC
InChI Key: SPEDTQCGQOZHQP-UHFFFAOYSA-N[1]
CAS Number: 17955-67-8[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.
| Property | Value | Reference |
| Molecular Weight | 396.70 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.0512 g/cm³ | [2] |
| Boiling Point | 133 °C at 5 mmHg | [2] |
| Flash Point | 161.268 °C | [2] |
| Refractive Index | 1.4360 to 1.4400 | [2] |
| Melting Point | Approximately -70 °C | [2] |
| Vapor Pressure | 0 mmHg at 25 °C | [2] |
| Solubility | Soluble in organic solvents such as alcohol, ether, and organic acids; insoluble in water. | [2] |
Applications and Logical Relationships
This compound is utilized in a range of applications primarily due to its function as a precursor to silicon-containing materials and its reactivity as a crosslinking agent. Its potential uses are diverse, spanning materials science and organic synthesis.
Experimental Protocols
General Synthesis of this compound (Representative Protocol)
This protocol describes a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
A suitable starting material such as a corresponding chlorosilane.
-
Anhydrous ethanol.
-
A hydrogen chloride scavenger (e.g., a tertiary amine like triethylamine).
-
Anhydrous organic solvent (e.g., toluene or hexane).
-
Inert gas (e.g., nitrogen or argon).
Equipment:
-
Three-neck round-bottom flask.
-
Dropping funnel.
-
Condenser.
-
Magnetic stirrer.
-
Heating mantle.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask is equipped with a dropping funnel, a condenser, and an inlet for inert gas.
-
Charging the Reactor: Charge the flask with the starting chlorosilane and the anhydrous organic solvent.
-
Addition of Ethanol: Slowly add anhydrous ethanol from the dropping funnel to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Addition of HCl Scavenger: After the addition of ethanol, slowly add the hydrogen chloride scavenger to the reaction mixture to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and filter to remove the amine hydrochloride salt.
-
Purification: Purify the filtrate by fractional distillation under reduced pressure to isolate the this compound.
Generalized Experimental Workflow for Sol-Gel Process
The following workflow illustrates the use of this compound as a precursor in a typical sol-gel process to form a silica-based network.
Conclusion
This compound is a valuable organosilicon compound with significant potential in materials science and synthetic chemistry. Its well-defined structure and reactivity make it an interesting candidate for the development of new polymers, coatings, and ceramic materials. While detailed experimental protocols in the public domain are scarce, the generalized procedures provided in this guide offer a starting point for researchers and scientists to explore the utility of this compound in their respective fields. Further research into its specific applications and reaction kinetics will undoubtedly uncover new opportunities for this versatile molecule.
References
An In-depth Technical Guide to 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
CAS Number: 17955-67-8
This technical guide provides a comprehensive overview of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a versatile organosilicon compound. The information is intended for researchers, scientists, and professionals in drug development and material science, detailing its chemical and physical properties, potential synthesis routes, reaction mechanisms, and applications.
Chemical and Physical Properties
This compound, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is a cyclic organoethoxysilane. It is a colorless to almost colorless clear liquid with a molecular weight of 396.70 g/mol .[1][2][3] It is soluble in organic solvents like alcohols and ethers but is insoluble in water.[4] The compound reacts slowly with water and moisture in the air, liberating ethanol.[2][5]
The following table summarizes the key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1][2][3][6] |
| Molecular Weight | 396.70 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |
| Boiling Point | 133 °C at 5 mmHg | [4][6][9] |
| Density | Approximately 1.0152 - 1.0512 g/mL | [2][4] |
| Refractive Index | Approximately 1.4336 - 1.4400 @ 20°C | [2][4] |
| Flash Point | 161 °C | [6] |
| Purity | Typically >90% (GC) | [7][8] |
| InChIKey | SPEDTQCGQOZHQP-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCO[Si]1(C--INVALID-LINK--(OCC)OCC">Si(OCC)OCC)OCC | [3][10] |
Synthesis and Reaction Mechanisms
Plausible Synthesis Route: Grignard Reaction
A common laboratory-scale method for forming silicon-carbon bonds is through the reaction of a silicon halide with a Grignard reagent.[4][7] For this compound, a plausible route would involve the reaction of a suitable chlorinated trisilinane precursor with an ethoxy Grignard reagent, or more likely, the ethoxylation of a chlorinated trisilinane.
A generalized experimental workflow for such a synthesis is outlined below.
Caption: Plausible Grignard reaction workflow for synthesis.
Hydrolysis and Condensation
A key reaction of this compound is its hydrolysis and subsequent condensation, which is fundamental to its application in forming polysiloxane networks. This process is typically catalyzed by either an acid or a base.
The hydrolysis step involves the cleavage of the ethoxy (Si-OEt) groups by water to form silanol (Si-OH) groups and ethanol. Following hydrolysis, the silanol groups can undergo condensation with other silanol groups or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol, respectively.
Caption: General pathway for hydrolysis and condensation.
Experimental Protocols: Applications
This compound is a valuable precursor in material science, particularly in the formation of coatings and as a crosslinking agent.
Sol-Gel Coating Formation
The sol-gel process is a versatile method for creating thin films and coatings.[3][11] this compound can be used as a precursor in this process to form silica-based coatings.
Generalized Experimental Protocol:
-
Sol Preparation: A solution of this compound is prepared in an alcohol, such as ethanol.
-
Hydrolysis: Water, typically with an acid or base catalyst (e.g., HCl or NH₄OH), is added to the solution to initiate hydrolysis. The mixture is stirred for a specified period to allow for the formation of silanol groups.
-
Coating Application: The prepared sol is applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating.
-
Gelling and Aging: The coated substrate is left to allow for the condensation of the silanol groups, leading to the formation of a gel network.
-
Drying and Curing: The coating is dried to remove the solvent and byproducts, and then cured at an elevated temperature to densify the silica network and improve its mechanical properties.
Caption: Workflow for creating a sol-gel coating.
Applications
The unique cyclic structure and the presence of six reactive ethoxy groups make this compound a valuable compound in various fields:
-
Material Science: It serves as a precursor for the synthesis of silicon-based polymers, ceramics, and advanced materials.[7] It is particularly useful in the development of coatings and thin films to enhance durability and resistance.[12] Its applications extend to the fabrication of semiconductors and insulating layers in the electronics industry.[7]
-
Crosslinking Agent: The molecule can act as a crosslinking agent for organic polymers, improving their mechanical and thermal properties.[6]
-
Organic Synthesis: It is used as a reagent and intermediate in various organic synthesis reactions.[6]
-
Coatings, Adhesives, Sealants, and Elastomers (CASE): Its properties make it suitable for use in the CASE industries.[2]
-
Personal Care and Medical Devices: The compound also finds potential applications in the personal care and medical device sectors.[2]
Safety and Handling
This compound should be handled with care in a well-ventilated area.[5] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses.[5] The compound is sensitive to moisture and should be stored under a dry, inert atmosphere.[2] It reacts with water to form ethanol, and upon combustion, it may produce irritating fumes and organic acid vapors.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
- 1. ias.ac.in [ias.ac.in]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. mdpi.com [mdpi.com]
- 4. US2886583A - Production of organo-silicon compounds - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. chembk.com [chembk.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 10. researchgate.net [researchgate.net]
- 11. tekstilec.si [tekstilec.si]
- 12. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]
In-Depth Technical Guide to the Physical Properties of Hexaethoxytrisilinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of hexaethoxytrisilinane (CAS No. 17955-67-8). The information is compiled from various chemical suppliers and databases to serve as a valuable resource for researchers and professionals in drug development and materials science.
Core Physical and Chemical Data
Hexaethoxytrisilinane, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is an organosilicon compound with the molecular formula C₁₅H₃₆O₆Si₃.[1] It is characterized as a colorless to almost colorless clear liquid.[2] Key quantitative physical properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1] |
| Molecular Weight | 396.70 g/mol | [1] |
| CAS Number | 17955-67-8 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 133 °C at 5 mmHg | [4][5] |
| Melting Point | Approximately -70 °C | [4][6] |
| Density | ~1.02 g/mL | [4][5][6] |
| Refractive Index | 1.4360 to 1.4400 | [4][7] |
| Flash Point | 161 °C | [2] |
| Solubility | Soluble in organic solvents such as alcohol, ether, and organic acids; insoluble in water. | [4][6] |
| Moisture Sensitivity | Reacts slowly with moisture/water. | [4] |
Experimental Protocols
Synthesis of Alkoxysilanes
The synthesis of alkoxysilanes, such as hexaethoxytrisilinane, typically involves the reaction of a corresponding chlorosilane with an alcohol. For hexaethoxytrisilinane, a plausible synthetic route would involve the reaction of 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane with ethanol. This reaction is generally carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), to drive the reaction to completion. The product would then be purified by distillation under reduced pressure.
Determination of Physical Properties
The physical properties listed in the table are typically determined using standard laboratory techniques:
-
Boiling Point: Determined by distillation at a specific reduced pressure (e.g., 5 mmHg) to prevent decomposition at higher temperatures. The temperature at which the liquid boils and condenses is recorded.
-
Melting Point: For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then slowly heating it while monitoring the temperature at which it transitions back to a liquid.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This is also temperature-dependent.
-
Flash Point: Determined using a closed-cup or open-cup flash-point tester, which measures the lowest temperature at which the vapors of the liquid will ignite in the presence of an ignition source.
Chemical Reactivity and Pathways
Hydrolysis Pathway
Alkoxysilanes like hexaethoxytrisilinane are susceptible to hydrolysis, especially in the presence of acid or base catalysts.[8] The ethoxy groups (-OCH₂CH₃) react with water to form silanol groups (-OH) and ethanol. These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of larger oligomers or a polymer network.[9] The overall hydrolysis process is a critical aspect of its chemistry, particularly in applications where it is used as a crosslinking agent or for surface modification.[6]
Hydrolysis of Hexaethoxytrisilinane.
General Synthesis Workflow
The synthesis of hexaethoxytrisilinane from a chlorosilane precursor and ethanol would follow a standard laboratory workflow. This involves the reaction setup, the reaction itself under controlled conditions, and subsequent purification of the product.
References
- 1. 17955-67-8[1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane]- Acmec Biochemical [acmec.com.cn]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]
- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [chembk.com]
- 5. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. gelest.com [gelest.com]
Spectral Data Analysis of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document aims to provide a comprehensive guide to the spectral data of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of public domain spectral data for this specific molecule, this guide will present a standardized framework for the acquisition, analysis, and reporting of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental values are not available, the methodologies and data presentation formats provided herein are designed to serve as a robust template for researchers generating and interpreting this information.
Introduction
This compound is an organosilicon compound with the chemical formula C15H36O6Si3.[1][2][3] Its cyclic structure, containing a trisilinane core with hexaethoxy substituents, suggests potential applications in materials science, organic synthesis, and as a precursor for silicon-based materials. Accurate spectral characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide outlines the standardized protocols and data interpretation frameworks necessary for a thorough spectral analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate experimental conditions for spectral analysis.
| Property | Value | Reference |
| Molecular Formula | C15H36O6Si3 | [2][3][4] |
| Molecular Weight | 396.70 g/mol | [2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [6][7] |
| Boiling Point | 132-133 °C at 5 mmHg | [1][5] |
| Density | Approximately 1.0152 - 1.0512 g/cm³ | [1][5] |
| Refractive Index | 1.4336 - 1.4400 at 20 °C | [1][3][5] |
Table 1: Physicochemical Properties of this compound.
Spectral Data Analysis: A Methodological Framework
While specific spectral data for this compound is not publicly available, this section details the standard experimental protocols and expected data formats for its characterization.
3.1.1. Experimental Protocol: ¹H NMR
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
3.1.2. Experimental Protocol: ¹³C NMR
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
3.1.3. Data Presentation
The anticipated NMR data can be summarized as shown in Tables 2 and 3.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected ~3.8 | Quartet | 12H | -O-CH₂ -CH₃ |
| Expected ~1.2 | Triplet | 18H | -O-CH₂-CH₃ |
| Expected ~0.5 | Singlet | 6H | Si-CH₂ -Si |
Table 2: Hypothetical ¹H NMR Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| Expected ~60 | -O-CH₂ -CH₃ |
| Expected ~18 | -O-CH₂-CH₃ |
| Expected ~5 | Si-CH₂ -Si |
Table 3: Hypothetical ¹³C NMR Data for this compound.
3.2.1. Experimental Protocol
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 or 32 scans.
-
3.2.2. Data Presentation
Key IR absorption bands expected for this molecule are presented in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected ~2975-2885 | Strong | C-H stretch (in ethoxy groups) |
| Expected ~1445, 1390 | Medium | C-H bend (in ethoxy groups) |
| Expected ~1100-1000 | Strong, Broad | Si-O-C stretch |
| Expected ~800-750 | Medium | Si-C stretch |
Table 4: Expected IR Absorption Bands for this compound.
3.3.1. Experimental Protocol
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is likely to be effective.
-
Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).
-
3.3.2. Data Presentation
The expected mass spectrometry data is summarized in Table 5.
| m/z | Relative Intensity (%) | Assignment |
| Expected 396 | Variable | [M]⁺ (Molecular Ion) |
| Expected 351 | Variable | [M - OCH₂CH₃]⁺ |
| Further fragments | Variable | Loss of ethoxy groups and ring fragments |
Table 5: Hypothetical Mass Spectrometry Data for this compound.
Workflow and Logical Relationships
The logical flow for the complete spectral characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectral characterization of a chemical compound.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. 17955-67-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. lookchem.com [lookchem.com]
- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | C15H36O6Si3 | CID 10960278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]
- 6. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]
- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
Solubility Profile of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. Due to the limited availability of specific quantitative data in publicly accessible literature, this paper focuses on predicting solubility based on the compound's chemical structure and the established properties of similar organosilicon compounds.
Core Concepts: Understanding the Solubility of an Organosilicon Compound
This compound is an organosilicon compound with a cyclic trisilinane core and six ethoxy (-OCH2CH3) groups. Its solubility is primarily dictated by the interplay between its nonpolar siloxane backbone and the more polar ethoxy substituents.
Qualitative Solubility Summary:
Based on general principles of "like dissolves like" and information for similar silane compounds, the expected solubility profile is as follows:
-
High Solubility: The compound is expected to be highly soluble in nonpolar organic solvents such as toluene and hexane.
-
Good Solubility: Good solubility is anticipated in moderately polar organic solvents like ethers and esters.
-
Moderate to Good Solubility: Alcohols, such as ethanol and methanol, are likely to be effective solvents due to their ability to engage in hydrogen bonding with the ethoxy groups.
-
Insoluble: The compound is reported to be insoluble in water.[1][2] This is attributed to the hydrophobic nature of the core structure and the inability of the ethoxy groups to overcome the strong hydrogen bonding network of water. The compound is also known to react slowly with water and moisture.[3][4]
Data Presentation: Predicted Solubility
As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common solvents has not been reported in peer-reviewed journals or public databases. The following table provides a qualitative prediction of solubility based on chemical principles.
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | High | Insoluble | The large nonpolar siloxane structure dominates, and the compound is hydrolytically sensitive. |
| Ethanol | C₂H₅OH | High | Soluble | The ethoxy groups can interact with the hydroxyl group of ethanol. |
| Methanol | CH₃OH | High | Soluble | Similar to ethanol, hydrogen bonding is possible with the ethoxy groups. |
| Acetone | C₃H₆O | Medium | Soluble | The polar carbonyl group can interact with the ethoxy groups. |
| Toluene | C₇H₈ | Low | Highly Soluble | The nonpolar aromatic structure is compatible with the siloxane backbone. |
| Hexane | C₆H₁₄ | Low | Highly Soluble | A nonpolar aliphatic solvent that will readily dissolve the nonpolar core. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | The ester group provides sufficient polarity to interact with the ethoxy groups. |
Experimental Protocols: A General Guideline for Solubility Determination
While a specific, validated experimental protocol for this compound is not available, a standard method for determining the solubility of a liquid compound can be adapted. The following provides a generalized workflow.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature and pressure.
Materials:
-
This compound (purity >95%)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.
-
Quantification: Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical technique to determine the concentration of the solute.
-
Data Reporting: Express the solubility in standard units such as g/100 mL, mol/L, or weight percent.
Visualization of Experimental Workflow
The logical flow of the generalized experimental protocol for solubility determination can be visualized as follows:
Due to the absence of published data on signaling pathways or other complex logical relationships involving this compound, a more intricate diagram cannot be provided at this time.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure provides a strong basis for predicting its solubility behavior in common laboratory solvents. It is anticipated to be highly soluble in nonpolar organic solvents and insoluble in water. For researchers and professionals in drug development, this predicted profile can guide solvent selection for synthesis, purification, and formulation processes. It is strongly recommended that experimental verification of solubility be conducted for any specific application.
References
An In-depth Technical Guide to the Hydrolytic Stability of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the hydrolytic stability of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a cyclic organosilane with significant potential in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its study based on the well-documented hydrolysis mechanisms of analogous alkoxysilanes. The guide details the anticipated reaction pathways, factors influencing stability, and robust experimental protocols for quantitative analysis. All data is presented in a comparative format, and key processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers in the field.
Introduction
This compound is a cyclic siloxane with six ethoxy groups, making it a precursor for the formation of structured silica-based materials through sol-gel processes. Its hydrolytic stability is a critical parameter that governs its storage, application, and the morphology of the resulting materials. The hydrolysis of its silicon-oxygen-carbon (Si-O-C) bonds leads to the formation of silanol (Si-OH) groups, which can subsequently condense to form stable siloxane (Si-O-Si) networks.[1] The rate and extent of these reactions are highly dependent on environmental conditions.[2]
Proposed Hydrolysis and Condensation Pathways
The hydrolysis of this compound is expected to proceed in a stepwise manner, where the ethoxy groups are sequentially replaced by hydroxyl groups. This is followed by condensation reactions, which can be intramolecular or intermolecular, leading to the formation of more complex siloxane structures.
The overall reaction can be summarized as follows:
Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH
Condensation (Water-producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Condensation (Alcohol-producing): ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH
These reactions are influenced by factors such as pH, temperature, solvent, and the presence of catalysts.[1][3]
Caption: Proposed reaction pathway for the hydrolysis and condensation of this compound.
Factors Influencing Hydrolytic Stability
The stability of this compound in aqueous environments is not absolute and is significantly affected by several factors:
-
pH: Hydrolysis is catalyzed by both acids and bases. The rate is generally slowest near neutral pH.[3] Acid catalysis involves the protonation of the ethoxy oxygen, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The type of solvent and the concentration of water can influence the reaction kinetics. The use of a co-solvent like ethanol can affect the solubility of the reactants and products.[3]
-
Catalysts: The presence of acid or base catalysts can dramatically accelerate the hydrolysis and condensation rates.[1]
Quantitative Analysis of Hydrolytic Stability
Due to the absence of specific experimental data for this compound, the following tables present illustrative data based on studies of similar trialkoxysilanes.[1] These tables are intended to provide a comparative framework for researchers designing experiments to study this specific compound.
Table 1: Illustrative Hydrolysis Rate Constants under Different pH Conditions
| pH | Catalyst | Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, min⁻¹) |
| 3.0 | HCl | 25 | 0.05 |
| 5.0 | - | 25 | 0.002 |
| 7.0 | - | 25 | < 0.001 |
| 9.0 | NH₄OH | 25 | 0.08 |
Table 2: Illustrative Effect of Temperature on Hydrolysis Rate Constant at pH 4.0
| Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, min⁻¹) |
| 25 | 0.03 |
| 40 | 0.09 |
| 60 | 0.25 |
Detailed Experimental Protocols
To quantitatively assess the hydrolytic stability of this compound, the following detailed experimental protocols are recommended.
NMR spectroscopy is a powerful technique for tracking the kinetics of silane hydrolysis by monitoring the disappearance of reactant signals and the appearance of product signals.[4] Both ¹H and ²⁹Si NMR can be utilized.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
In an NMR tube, combine the stock solution with a buffered D₂O solution to achieve the desired pH and a large excess of water.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.
-
For ¹H NMR, monitor the decrease in the integral of the ethoxy protons (-OCH₂CH₃) and the increase in the ethanol protons.
-
For ²⁹Si NMR, observe the change in the chemical shift of the silicon atoms as the ethoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.[4]
-
-
Data Analysis: The concentration of the remaining this compound at each time point can be determined by integrating the relevant peaks relative to the internal standard. This data can then be used to calculate the hydrolysis rate constant.
Caption: Experimental workflow for monitoring hydrolysis by NMR spectroscopy.
FTIR spectroscopy can be used to follow the chemical changes during hydrolysis by monitoring the vibrational bands of the functional groups.[4]
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Initiate the reaction by adding a specific amount of water and catalyst (if any).
-
-
Data Acquisition:
-
Place a drop of the reaction mixture onto the ATR crystal.
-
Record FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[1]
-
Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[1]
-
Track the formation of siloxane bonds (Si-O-Si) which appear around 1050-1000 cm⁻¹.[1]
-
The relative changes in the peak areas can be used to follow the reaction progress.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Whitepaper: Analysis of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Physicochemical Properties of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
This document provides a detailed analysis of the organosilicon compound this compound, with a primary focus on the determination of its molecular weight. This compound, also known by its synonym 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane, is of interest in various chemical synthesis applications.[1][2]
Compound Identification
The unambiguous identification of a chemical entity is foundational for all research and development activities. This compound is registered under CAS Number 17955-67-8.[3][4][5][6][7] Its molecular formula has been determined to be C₁₅H₃₆O₆Si₃ .[3][4][5][6][7][8]
Protocol for Molecular Weight Calculation
The molecular weight (MW) of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for material characterization. The following protocol outlines the methodology for calculating the molecular weight of this compound from its molecular formula.
Methodology:
-
Elemental Identification: Deconstruct the molecular formula (C₁₅H₃₆O₆Si₃) into its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Silicon (Si).
-
Atom Count Enumeration: Determine the number of atoms for each element present in one molecule of the compound.
-
Carbon (C): 15
-
Hydrogen (H): 36
-
Oxygen (O): 6
-
Silicon (Si): 3
-
-
Atomic Weight Compilation: Obtain the standard atomic weight for each element from the IUPAC Periodic Table.
-
C: 12.011 u
-
H: 1.008 u
-
O: 15.999 u
-
Si: 28.085 u
-
-
Mass Contribution Calculation: For each element, multiply its atom count by its standard atomic weight to find its total mass contribution to the molecule.
-
Summation: Sum the mass contributions of all constituent elements to arrive at the final molecular weight of the compound. The value is typically expressed in grams per mole ( g/mol ).
Data Presentation: Elemental Composition and Molecular Weight
The quantitative data derived from the calculation protocol is summarized in the table below for clarity and comparative analysis.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 36 | 1.008 | 36.288 |
| Oxygen | O | 6 | 15.999 | 95.994 |
| Silicon | Si | 3 | 28.085 | 84.255 |
| Total | 396.702 |
The calculated molecular weight of this compound is 396.70 g/mol .[3][4][6][7]
Visualization of Molecular Composition
The logical relationship for the molecular weight calculation, breaking down the compound into its elemental components, is illustrated in the diagram below.
Physicochemical Properties
Beyond molecular weight, several key physical properties have been reported for this compound, which are vital for experimental design and handling.
-
Appearance : Colorless liquid[9]
-
Boiling Point : 132-133 °C at 5 mmHg[7]
-
Solubility : Soluble in organic solvents like alcohol and ether; insoluble in water.[9]
This technical guide provides foundational data for this compound, confirming its molecular weight and summarizing its key identifiers and properties for use in a research and development setting.
References
- 1. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]
- 2. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [cymitquimica.com]
- 3. 17955-67-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]
- 8. This compound cas no. 17955-67-8 98%, CasNo.17955-67-8 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a cyclic carbosilane with significant potential in various scientific applications. The synthesis is predicated on the intermolecular condensation of a Grignard reagent derived from (chloromethyl)triethoxysilane. This process favors the formation of the thermodynamically stable six-membered trisilinane ring. While a complete, detailed experimental protocol for this specific molecule is not extensively documented in publicly available literature, a highly analogous and well-established synthesis provides a robust framework.
Physicochemical Properties
A summary of the known quantitative data for the final product is presented in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₆O₆Si₃ |
| Molecular Weight | 396.70 g/mol |
| CAS Number | 17955-67-8 |
| Appearance | Colorless liquid |
| Boiling Point | 132-133 °C at 5 mmHg |
| Density | 1.0152 g/mL |
| Refractive Index | 1.4336 at 20°C |
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step process involving the formation of a Grignard reagent followed by its spontaneous cyclotrimerization.
Step 1: Formation of the Grignard Reagent
(Chloromethyl)triethoxysilane is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (triethoxysilyl)methylmagnesium chloride.
Step 2: Intermolecular Condensation (Cyclotrimerization)
The formed Grignard reagent undergoes a spontaneous intermolecular condensation at room temperature. This reaction proceeds via a head-to-tail cyclization of three monomer units to form the stable 1,3,5-trisilinane ring structure. The driving force for this cyclization is the formation of the thermodynamically favored six-membered ring, which limits the formation of linear polymers.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
The following is a detailed experimental protocol adapted from the synthesis of analogous cyclic carbosilanes. Researchers should optimize these conditions for the specific synthesis of the hexaethoxy derivative.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Schlenk line or inert gas (argon or nitrogen) supply.
-
Anhydrous tetrahydrofuran (THF).
-
Magnesium turnings.
-
(Chloromethyl)triethoxysilane.
-
Anhydrous methanol for quenching.
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus).
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings in the three-necked flask.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of (chloromethyl)triethoxysilane in anhydrous THF.
-
Add a small amount of the silane solution to the magnesium to initiate the reaction (indicated by gentle bubbling and heat evolution).
-
Once the reaction has started, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
-
Cyclotrimerization and Work-up:
-
Allow the reaction mixture to stir at room temperature (approximately 20°C) for several hours to facilitate the intermolecular condensation. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the cyclic trimer.
-
After the reaction is deemed complete, cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of anhydrous methanol.
-
Filter the mixture to remove magnesium salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to isolate the this compound.
-
Logical Workflow of the Synthesis
The logical progression of the synthesis from starting materials to the final product is illustrated in the following diagram.
Figure 2: Logical workflow for the synthesis and purification of the target compound.
Safety Considerations
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
The reaction can be exothermic, and appropriate cooling should be readily available.
-
(Chloromethyl)triethoxysilane is a combustible liquid and should be handled with care.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
This guide provides a comprehensive overview of the synthesis of this compound based on established principles of organosilicon chemistry. Researchers are encouraged to consult the primary literature on the synthesis of cyclic carbosilanes for further details and to optimize the provided protocol for their specific needs.
Organosilicon Compounds in Modern Drug Discovery: A Technical Guide
Organosilicon compounds, which feature carbon-silicon bonds, are a pivotal class of molecules in medicinal chemistry. The strategic replacement of carbon with silicon, known as a "silicon switch," can significantly alter a molecule's physicochemical and biological properties.[1] This bioisosteric substitution has led to compounds with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.[2][3][4] This guide provides an in-depth review of the synthesis, properties, and applications of organosilicon compounds in the realm of drug development, tailored for researchers and scientists in the field.
Physicochemical Properties of Organosilicon Compounds
The substitution of carbon with silicon imparts unique characteristics to a molecule due to fundamental differences between the two elements. Silicon has a larger atomic radius, is more electropositive, and forms longer and more polarized bonds compared to carbon.[5][6][7] These differences manifest in altered lipophilicity, metabolic stability, and hydrogen bonding capabilities, which can be rationally exploited in drug design.[1][8]
Generally, organosilicon compounds are more lipophilic than their carbon counterparts, which can enhance cell and tissue penetration.[4][5][8] The Si-C bond is also more stable to metabolic degradation than a C-C bond in a similar chemical environment, potentially extending a drug's half-life.[4] Furthermore, silanols (R₃SiOH), the silicon analogs of alcohols, are more acidic and can be stronger hydrogen bond donors, which may lead to improved interactions with biological targets.[6][8]
Table 1: Comparative Physicochemical Properties of Carbon vs. Silicon
| Property | Carbon Analog | Organosilicon Analog | Implication in Drug Design |
| Covalent Radius | ~77 pm | ~117 pm | Alters molecular shape, bond angles, and steric interactions.[5] |
| Electronegativity (Pauling Scale) | 2.55 | 1.90 | Increases bond polarization (e.g., Si-C, Si-O), affecting reactivity and metabolic pathways.[5][6] |
| Bond Length (e.g., C-C vs. Si-C) | ~1.54 Å | ~1.88 Å | Leads to changes in molecular conformation and interaction with target sites.[6] |
| Lipophilicity | Lower | Generally Higher | Can improve cell membrane permeability and tissue penetration.[4][5][8] |
| pKa (Triphenylmethanol vs. Triphenylsilanol in DMSO) | 17.0 | 16.6 | Silanols are more acidic, enhancing their hydrogen-bonding capabilities.[5] |
| Metabolic Stability | Susceptible to specific metabolic pathways | Often enhanced due to the strength of the Si-C bond and different metabolic routes.[4][9] | Can lead to a longer drug half-life.[4] |
Synthesis of Organosilicon Compounds
A variety of synthetic methods are available for creating organosilicon compounds, ranging from fundamental industrial processes to highly specific laboratory-scale reactions.[10] The development of efficient synthetic routes is crucial for accessing diverse silicon-containing scaffolds for biological screening.[2][11]
Common Synthetic Methodologies:
-
Direct Process (Müller-Rochow Process): Primarily an industrial method involving the reaction of an alkyl halide (like methyl chloride) with silicon metal at high temperatures to produce organohalosilanes, which are key precursors.[10]
-
Hydrosilylation: The addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), typically catalyzed by transition metals. This is a versatile method for forming Si-C bonds.[10]
-
Grignard Reactions: The reaction of an organomagnesium halide (Grignard reagent) with a silicon halide to form a Si-C bond.[10]
-
Hydrolysis of Chlorosilanes: A common method for preparing silanols, which are important functional groups in medicinal chemistry.[12][13][14]
This protocol is based on the selective hydrolysis of dihydrosilanes catalyzed by a rhodium complex, as reported by Oro, Fernández, and colleagues.[12][15] This method is notable for its high selectivity and mild reaction conditions.
Objective: To synthesize a hydrosilanol (R₂Si(H)OH) from a dihydrosilane (R₂SiH₂).
Materials:
-
Rhodium complex catalyst: {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} (Catalyst 1 )[15]
-
Substrate: Diphenylsilane (Ph₂SiH₂)
-
Solvent: Tetrahydrofuran (THF), degassed
-
Water (H₂O), degassed
-
Standard Schlenk line equipment for inert atmosphere operations
-
NMR tubes and spectrometer for analysis
Procedure:
-
Catalyst Preparation: The catalyst {RhCl[SiMe₂(o-C₆H₄PPh₂)]₂} (1 ) is synthesized by reacting [RhCl(coe)₂]₂ with 4 equivalents of the proligand [Si(H)Me₂(o-C₆H₄PPh₂)] in CH₂Cl₂ at room temperature for 1 hour under a nitrogen atmosphere. The resulting pale-yellow solid is washed with n-pentane and methanol and dried under vacuum.[12][15]
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, a solution of the catalyst 1 (e.g., 0.5 mol %) is prepared in THF in an NMR tube.
-
Substrate Addition: Diphenylsilane (Ph₂SiH₂) is added to the NMR tube. An initial ¹H NMR spectrum is recorded to confirm the starting materials.
-
Hydrolysis: A controlled amount of degassed water (1 equivalent) is added to the reaction mixture in the NMR tube.
-
Monitoring: The reaction is monitored by ¹H NMR spectroscopy at room temperature. The conversion of Ph₂SiH₂ and the formation of the product, diphenylsilanol (Ph₂Si(H)OH), are tracked by observing the characteristic shifts of the Si-H protons.
-
Work-up and Isolation: Upon completion, the solvent is removed under vacuum. The resulting product can be purified by standard chromatographic techniques if necessary. The protocol is highly selective, often yielding the desired hydrosilanol with minimal formation of silanediol or disiloxane byproducts.[15]
Biological Activity and Therapeutic Applications
The unique properties of organosilicon compounds have been leveraged to develop novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[5][16]
Anticancer Activity: Several organosilicon compounds have demonstrated significant anticancer effects. The disiloxane SILA 421, for example, shows cytotoxic activity against a range of human cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in leukemia and breast cancer cells. Mechanistic studies suggest that SILA compounds can interfere with DNA replication and transcription. Furthermore, SILA 409 and SILA 421 have been identified as potent doxorubicin resistance-reversing agents in human colon cancer cells, acting as inhibitors of the ABCB1 transporter (P-glycoprotein).[17]
Table 2: In Vitro Cytotoxicity of SILA 421 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| GLC14 | Small Cell Lung Cancer | 1.75 ± 0.38 |
| HL-60 | Leukemia | Data not specified |
| MDA-MB-435 | Breast Cancer | Data not specified |
| PC-3 | Prostate Cancer | 34.00 ± 4.75 |
| Data sourced from Anticancer Research. |
Other Applications:
-
Enzyme Inhibition: The silanol group can act as a bioisostere of a hydrated carbonyl group, making it a key functional group for designing potent enzyme inhibitors, particularly for proteases.[5]
-
Pain Signaling: Silyl analogues of known antagonists have been designed to target the TRPV1 ion channel, a key player in pain signaling pathways.[5][9]
-
Antiparasitic Agents: Silylated derivatives of natural products like Withaferin A have shown potent activity against parasites such as Giardia lamblia and Trypanosoma vaginalis.[1]
Certain organosilicon compounds have been shown to target specific cellular signaling pathways. For instance, an exo-epoxide-containing organosilicon compound was found to be highly cytotoxic against several cancer cell lines by targeting the Wnt/β-catenin/GSK-3β pathway.[8] This pathway is crucial for cell proliferation and is often dysregulated in cancer.
High-Throughput Screening (HTS) in Organosilicon Drug Discovery
The discovery of novel, biologically active organosilicon compounds benefits greatly from modern drug discovery workflows, such as high-throughput screening (HTS).[18] These workflows allow for the rapid assessment of large libraries of compounds to identify promising "hits."[19]
An HTS workflow can be adapted for organosilicon libraries, starting with virtual screening to predict binding affinity, followed by automated experimental validation.[19][20]
This workflow begins with an ultra-large virtual library of compounds.[19] This library is first filtered based on desirable physicochemical properties. The refined library then undergoes a high-throughput virtual screen, often using machine learning-enhanced docking, to identify compounds most likely to bind to the target.[19] Successive rounds of more computationally intensive rescoring and free energy calculations narrow down the candidates.[19] Finally, a small subset of the most promising compounds is purchased or synthesized for experimental validation through automated biochemical or cell-based assays to identify validated hits.[20][21]
Conclusion
Organosilicon compounds represent a valuable and expanding frontier in medicinal chemistry. Their unique chemical and physical properties, distinct from their carbon-based counterparts, provide a powerful tool for modulating biological activity, stability, and pharmacokinetics.[5][22] As synthetic methodologies become more sophisticated and our understanding of the biological implications of silicon incorporation deepens, the rational design and screening of silicon-containing molecules will continue to yield novel and effective therapeutic agents. The continued exploration of this chemical space is poised to address long-standing challenges in drug development and contribute significantly to the future of medicine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 11. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. schrodinger.com [schrodinger.com]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane and its Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is a cyclic organosilicon compound with significant potential in materials science and, by extension, in the pharmaceutical and drug development sectors. Due to its chemical structure, it is a valuable precursor for the synthesis of silicon-based materials.
The primary and most commonly used synonym for this compound is 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane . Other identifiers include its CAS Number: 17955-67-8 and the molecular formula C15H36O6Si3 . It is classified under organometallic compounds, specifically organosilicon compounds and silanes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in synthesis and material design, particularly in the context of drug delivery systems where properties like solubility and reactivity are paramount.
| Property | Value | References |
| Molecular Weight | 396.70 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 133°C at 5 mmHg | [3] |
| Density | Approximately 1.02 g/mL | [2] |
| Purity | Typically >90.0% (GC) | [1][2] |
| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture and water. | [3] |
Relevance and Potential Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, its role as a precursor for silica-based materials positions it as a compound of high interest. Organosilicon compounds and silicones are widely recognized for their biocompatibility and are used in various medical and pharmaceutical applications, including medical devices, implants, and drug delivery systems[5][6].
The primary application of this compound in a drug development context would be in the creation of silica-based matrices and nanoparticles for controlled drug release. The sol-gel process is a key technology in this area, allowing for the synthesis of porous silica materials with tunable properties[7][8]. These materials can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time[1][9]. The surface of these silica materials can also be functionalized to target specific tissues or to respond to particular stimuli, such as changes in pH[10][11].
dot
Caption: Potential workflow for utilizing this compound in drug delivery.
Experimental Protocols
Synthesis of Silica Nanoparticles via a Modified Stöber Process
This protocol describes a general method for synthesizing silica nanoparticles which could potentially be adapted for this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
Procedure:
-
In a reaction vessel, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution to act as a catalyst.
-
While stirring vigorously, add this compound dropwise to the mixture.
-
Continue stirring at room temperature for a specified period (e.g., 2-24 hours) to allow for the hydrolysis and condensation reactions to proceed, leading to the formation of silica nanoparticles.
-
The resulting nanoparticle suspension is then purified by several cycles of centrifugation and redispersion in ethanol and then water to remove unreacted precursors and byproducts.
-
The purified silica nanoparticles can be stored as a suspension or dried for further use.
dot
Caption: General workflow for the synthesis of silica nanoparticles.
Surface Functionalization of Silica Nanoparticles
To enhance properties such as drug loading capacity or targeted delivery, the surface of the silica nanoparticles can be functionalized.
Materials:
-
Silica nanoparticles (from the previous protocol)
-
A functional silane (e.g., (3-aminopropyl)triethoxysilane - APTES for amine functionalization)
-
Toluene (anhydrous)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add the functional silane (e.g., APTES) to the suspension.
-
Heat the mixture under reflux for several hours with stirring.
-
After the reaction, cool the mixture and wash the functionalized nanoparticles extensively with toluene and then ethanol to remove unreacted silane.
-
Dry the functionalized silica nanoparticles under vacuum.
Signaling Pathways and Biocompatibility
There is no direct evidence to suggest that this compound or its immediate derivatives interact with specific biological signaling pathways. Their primary role in a biological context is as a component of a larger drug delivery system.
The biocompatibility of materials derived from this precursor is expected to be high, consistent with other silica-based and silicone materials used in biomedical applications[5][12]. However, comprehensive biocompatibility studies, including cytotoxicity and in vivo testing, would be essential for any material intended for pharmaceutical use[13]. The degradation products of silica matrices are generally considered non-toxic[9].
Conclusion
This compound is a promising but currently under-explored precursor for advanced materials in drug development. Its utility lies in its ability to form well-defined silica-based structures through processes like the sol-gel method. These structures can serve as versatile platforms for the controlled delivery of therapeutic agents. Further research is warranted to fully elucidate the specific advantages of using this cyclic precursor over more conventional linear silanes and to develop detailed protocols for its application in pharmaceutical formulations. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their work.
References
- 1. Drug release from ordered mesoporous silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. minstar.lookchem.com [minstar.lookchem.com]
- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]
- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Ordered mesoporous silicates as matrices for controlled release of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane as a Silica Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane as a precursor for the synthesis of silica nanoparticles. The protocols are particularly focused on applications in drug delivery, offering methodologies for producing both solid and mesoporous silica nanoparticles, subsequent drug loading, and surface functionalization for targeted delivery.
Introduction to this compound as a Silica Precursor
This compound is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms, featuring six ethoxy groups attached to the silicon atoms.[1] This unique cyclic and pre-organized structure offers potential advantages as a silica precursor compared to the more commonly used tetraethyl orthosilicate (TEOS). The arrangement of silicon and oxygen atoms in the ring may influence the hydrolysis and condensation kinetics, potentially leading to silica networks with distinct properties. Its application extends to the production of advanced materials, including silicon-based polymers and ceramics, as well as in the development of coatings and thin films.[2]
The sol-gel process is the most common method for synthesizing silica nanoparticles from alkoxide precursors.[3] This process involves the hydrolysis of the precursor in the presence of water, followed by the condensation of the resulting silanol groups to form a silica network. The Stöber method, a well-established sol-gel technique, allows for the synthesis of monodisperse spherical silica particles by conducting the hydrolysis and condensation of a silicon alkoxide in an alcohol solution with a catalyst, typically ammonia.[2]
Synthesis of Silica Nanoparticles
This section details the protocols for synthesizing both solid and mesoporous silica nanoparticles using this compound as the precursor.
Protocol for Synthesis of Solid Silica Nanoparticles (Adapted Stöber Method)
This protocol is adapted from the well-established Stöber method for TEOS. The molar ratios of reactants may require optimization for desired particle size and monodispersity.
Materials:
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Stir the solution vigorously at room temperature.
-
Rapidly add the this compound solution to the stirred mixture.
-
Continue stirring for a specified duration (e.g., 2-12 hours) to allow for particle growth.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the nanoparticles in an oven or by lyophilization.
Illustrative Experimental Parameters:
| Parameter | Value |
| Molar Ratio (Ethanol : H₂O : NH₃ : Precursor) | 100 : 10 : 1 : 0.1 |
| Reaction Temperature | Room Temperature |
| Stirring Speed | 500 rpm |
| Reaction Time | 6 hours |
| Centrifugation Speed | 10,000 rpm |
| Washing Steps | 3x with Ethanol, 3x with Deionized Water |
| Drying Temperature | 80°C |
Protocol for Synthesis of Mesoporous Silica Nanoparticles (Template-Assisted Method)
This protocol utilizes a cationic surfactant, cetyltrimethylammonium bromide (CTAB), as a template to create a porous structure.
Materials:
-
This compound
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Hydrochloric acid (for template removal)
Procedure:
-
Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.
-
Add ammonium hydroxide to the CTAB solution and continue stirring.
-
Add this compound to the solution and stir for 2-4 hours at room temperature.
-
Collect the as-synthesized nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water.
-
To remove the CTAB template, resuspend the nanoparticles in an acidic ethanol solution (e.g., HCl in ethanol) and reflux for 6-12 hours.[4]
-
Collect the mesoporous silica nanoparticles by centrifugation, wash thoroughly with ethanol, and dry.
Illustrative Quantitative Data for Synthesized Silica Nanoparticles:
| Property | Solid Silica Nanoparticles | Mesoporous Silica Nanoparticles |
| Average Particle Size (nm) | 50 - 200 | 100 - 300 |
| Surface Area (m²/g) | 50 - 150 | 600 - 1000 |
| Pore Volume (cm³/g) | < 0.1 | 0.6 - 1.0 |
| Pore Size (nm) | - | 2 - 4 |
Drug Loading and Release
Silica nanoparticles serve as excellent carriers for various therapeutic agents.[5] The high surface area and porous structure of mesoporous silica nanoparticles allow for high drug loading capacities.
Protocol for Drug Loading
This protocol describes a simple incubation method for loading a model drug, such as doxorubicin, into the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles (solid or mesoporous)
-
Model drug (e.g., Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the silica nanoparticles in a solution of the drug in PBS.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with PBS to remove any unbound drug.
-
Dry the drug-loaded nanoparticles.
-
Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Illustrative Drug Loading Data:
| Nanoparticle Type | Model Drug | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) |
| Solid Silica | Doxorubicin | 1 - 5 | 60 - 80 |
| Mesoporous Silica | Doxorubicin | 10 - 25 | 85 - 95 |
Surface Functionalization for Targeted Drug Delivery
Surface modification of silica nanoparticles can enhance their biocompatibility and enable targeted delivery to specific cells or tissues.[6] This protocol outlines the functionalization with amine groups followed by conjugation of a targeting ligand.
Protocol for Amine Functionalization
Materials:
-
Synthesized silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene.
-
Add APTES to the suspension and reflux the mixture under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles with toluene and ethanol to remove excess APTES.
-
Dry the amine-functionalized silica nanoparticles.
Protocol for Targeting Ligand Conjugation (e.g., Folic Acid)
Materials:
-
Amine-functionalized silica nanoparticles
-
Folic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the carboxylic acid group of folic acid by reacting it with EDC and NHS in DMSO.
-
Disperse the amine-functionalized silica nanoparticles in PBS.
-
Add the activated folic acid solution to the nanoparticle suspension and stir at room temperature for 24 hours.
-
Collect the folic acid-conjugated nanoparticles by centrifugation.
-
Wash the nanoparticles with PBS and deionized water.
-
Dry the functionalized nanoparticles.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica-Based Advanced Nanoparticles For Treating Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Sol-Gel Synthesis Using Hexaethoxytrisilinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, such as glasses and ceramics, from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or network polymers.[1][2] This method is particularly advantageous for synthesizing silica-based materials with high purity and homogeneity at relatively low temperatures.[2][3] Hexaethoxytrisilinane ((C₂H₅O)₃Si-O-Si(OC₂H₅)₂-O-Si(OC₂H₅)₃) is a silicon alkoxide precursor that can be used in sol-gel synthesis to produce silica gels with specific structural and functional properties. These materials have potential applications in various fields, including as drug delivery vehicles, catalysts, and in the formation of protective coatings.[4]
This document provides a detailed protocol for the sol-gel synthesis of silica using hexaethoxytrisilinane as a precursor. It outlines both acid- and base-catalyzed methodologies, subsequent gel processing steps, and common characterization techniques.
Reaction Mechanism: Hydrolysis and Condensation
The sol-gel process using hexaethoxytrisilinane involves two primary reactions: hydrolysis and condensation.[4][5]
-
Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atoms react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by an acid or a base.[1][6]
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network, resulting in a gel.[1][5]
The structure of the final gel is influenced by the relative rates of hydrolysis and condensation, which are dependent on the catalyst used. Acid catalysis typically leads to faster hydrolysis and results in weakly branched, polymer-like networks.[2][3] In contrast, base catalysis promotes a slower hydrolysis rate and a faster condensation rate, leading to the formation of more highly branched, colloidal particles.[2][3]
Experimental Protocols
Due to the limited availability of specific protocols for hexaethoxytrisilinane in the published literature, the following are representative methods extrapolated from standard sol-gel procedures using similar alkoxysilane precursors like tetraethoxysilane (TEOS).[6][7] Researchers should consider these as starting points and may need to optimize the conditions for their specific applications.
Materials and Equipment
-
Precursor: Hexaethoxytrisilinane (HETS)
-
Solvent: Ethanol (absolute)
-
Water: Deionized water
-
Catalysts: Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH)
-
Equipment: Beakers, magnetic stirrer and stir bars, graduated cylinders, pipettes, pH meter, sealed containers for gelation and aging, oven or furnace for drying.
Acid-Catalyzed Protocol
This method typically produces transparent, monolithic gels.
Table 1: Reagent Quantities for Acid-Catalyzed Synthesis
| Reagent | Molar Ratio (relative to HETS) | Example Volume/Mass for 0.1 mol HETS |
| Hexaethoxytrisilinane (HETS) | 1 | (Assumed density ~1.05 g/mL) ~49.5 mL |
| Ethanol | 4 | ~116 mL |
| Deionized Water | 4 | ~18 mL |
| Hydrochloric Acid (1M) | 0.01 | ~1 mL |
Procedure:
-
In a beaker, combine the hexaethoxytrisilinane and ethanol.
-
While stirring, add the deionized water to the solution.
-
Add the hydrochloric acid dropwise to the mixture while continuing to stir.
-
Stir the solution for at least 1 hour at room temperature to ensure complete hydrolysis and mixing.
-
Transfer the sol to a sealed container to prevent solvent evaporation.
-
Allow the sol to gel at room temperature. Gelation time can vary from hours to days.
-
Once gelled, age the gel for 24-48 hours at 50-70°C in the sealed container.[6]
-
Proceed to the drying stage (Section 3.4).
Base-Catalyzed Protocol
This method often results in the formation of a colloidal suspension that gels into an opaque or translucent material.
Table 2: Reagent Quantities for Base-Catalyzed Synthesis
| Reagent | Molar Ratio (relative to HETS) | Example Volume/Mass for 0.1 mol HETS |
| Hexaethoxytrisilinane (HETS) | 1 | (Assumed density ~1.05 g/mL) ~49.5 mL |
| Ethanol | 10 | ~290 mL |
| Deionized Water | 10 | ~45 mL |
| Ammonium Hydroxide (28-30%) | 0.1 | ~1.7 mL |
Procedure:
-
In a beaker, combine the ethanol and deionized water.
-
Add the ammonium hydroxide to the ethanol-water mixture and stir.
-
Slowly add the hexaethoxytrisilinane to the stirring solution. A cloudy suspension may form.
-
Continue stirring for at least 1 hour at room temperature.
-
Transfer the sol to a sealed container.
-
Allow the sol to gel at room temperature.
-
Age the gel for 24-48 hours at 50-70°C in the sealed container.[6]
-
Proceed to the drying stage (Section 3.4).
Gel Drying
The drying process is a critical step that significantly influences the final properties of the silica gel by removing the solvent from the porous network.[8]
Table 3: Comparison of Drying Techniques
| Drying Method | Procedure | Resulting Material | Advantages | Disadvantages |
| Ambient Pressure Drying (Thermal) | Heat the gel in an oven at 60-120°C for several hours to days. | Xerogel | Simple, low-cost equipment. | High capillary stress can cause pore collapse and cracking, leading to lower porosity.[9] |
| Supercritical Drying | The solvent is exchanged with liquid CO₂, which is then brought to its supercritical state and vented. | Aerogel | Preserves the gel's porous structure, resulting in high surface area and low density.[8] | Requires specialized high-pressure equipment (autoclave). |
| Freeze Drying (Lyophilization) | The solvent is frozen and then sublimated under vacuum. | Cryogel | Can preserve pore structure. | The formation of ice crystals can damage the gel network. |
Visualization of Workflow and Reaction Pathway
Experimental Workflow
Caption: General workflow for sol-gel synthesis of silica from hexaethoxytrisilinane.
Simplified Reaction Pathway
Caption: Simplified reaction pathway for the sol-gel process.
Characterization of Silica Gels
A variety of analytical techniques can be employed to characterize the structural and physical properties of the synthesized silica gels.
Table 4: Common Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, such as Si-O-Si, Si-OH, and residual organic groups.[10] |
| X-ray Diffraction (XRD) | Determination of the amorphous or crystalline nature of the material.[10] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and microstructure of the gel.[10] |
| Transmission Electron Microscopy (TEM) | Imaging of the particle size, shape, and porous structure at the nanoscale. |
| Nitrogen Adsorption-Desorption (BET Analysis) | Measurement of specific surface area, pore volume, and pore size distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior. |
Safety Precautions
-
Work in a well-ventilated area or a fume hood, as alkoxysilanes and their vapors can be harmful if inhaled.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle acidic and basic catalysts with care, as they are corrosive.
-
Ethanol is flammable; avoid open flames and sparks.
By following these protocols and considering the outlined characterization methods, researchers can effectively synthesize and analyze silica materials derived from hexaethoxytrisilinane for a wide range of scientific and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sanfanchem.com [sanfanchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ionicviper.org [ionicviper.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane as a crosslinking agent for polymers, particularly room temperature vulcanizing (RTV) silicone elastomers.
Introduction
This compound is a cyclic organosilicon compound featuring six ethoxy groups.[1][2] These reactive groups enable it to function as an effective crosslinking agent, particularly for polymers containing active hydrogen atoms, such as hydroxyl-terminated polydimethylsiloxane (PDMS).[3][4] The crosslinking process, typically a moisture-cured condensation reaction, results in a stable three-dimensional network structure, significantly enhancing the mechanical, thermal, and chemical properties of the base polymer.[3] This makes it a valuable component in the formulation of sealants, adhesives, coatings, and encapsulants for various high-performance applications.[5]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₆O₆Si₃ | |
| Molecular Weight | 396.70 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | Approximately 1.0 g/cm³ | [6] |
| Boiling Point | 133 °C @ 5 mmHg | [5] |
| Purity | >90.0% (GC) | [1][2] |
| Solubility | Soluble in organic solvents such as alcohol and ether; insoluble in water. | [5] |
Crosslinking Mechanism
The crosslinking of hydroxyl-terminated polymers, such as PDMS, with this compound proceeds via a two-step hydrolysis and condensation reaction, typically initiated by atmospheric moisture and accelerated by a catalyst.
Step 1: Hydrolysis The ethoxy groups (-OC₂H₅) on the trisilinane molecule react with water (moisture) to form reactive silanol groups (-OH) and ethanol as a byproduct.
Step 2: Condensation The newly formed silanol groups on the crosslinker then react with the hydroxyl groups at the ends of the polymer chains, forming stable siloxane bonds (Si-O-Si) and releasing water. This process is repeated, creating a three-dimensional crosslinked network.
A diagram illustrating the general reaction pathway is provided below.
Experimental Protocols
The following sections provide detailed protocols for the crosslinking of hydroxyl-terminated polydimethylsiloxane (PDMS) and the characterization of the resulting elastomer.
Materials and Equipment
-
Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity appropriate for the application.
-
Crosslinker: this compound.
-
Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable tin catalyst.[3][7]
-
Additives (optional): Fumed silica (for reinforcement), plasticizers.[3]
-
Solvent (for cleaning): Toluene or similar organic solvent.
-
Equipment: Mechanical mixer or planetary mixer, vacuum chamber, molds (e.g., PTFE or aluminum), curing oven, tensile tester, thermogravimetric analyzer (TGA), equipment for swelling tests (analytical balance, beakers).
Formulation of the RTV Silicone Elastomer
The properties of the final cured elastomer can be tailored by adjusting the ratio of the components. A typical starting formulation is provided below.
| Component | Function | Concentration (parts by weight) |
| Hydroxyl-terminated PDMS | Polymer Backbone | 100 |
| This compound | Crosslinking Agent | 5 - 10 |
| Dibutyltin dilaurate (DBTDL) | Catalyst | 0.1 - 0.5 |
| Fumed Silica (optional) | Reinforcing Filler | 10 - 20 |
Experimental Workflow for Crosslinking PDMS
A graphical representation of the experimental workflow is shown below.
Detailed Protocol for Elastomer Preparation
-
Preparation: Ensure all glassware and equipment are clean and dry. Perform all operations in a well-ventilated fume hood.
-
Mixing:
-
In a suitable mixing vessel, add the hydroxyl-terminated PDMS.
-
If using a reinforcing filler like fumed silica, add it to the PDMS and mix until a homogeneous paste is formed. This step may require high shear mixing.
-
Add the this compound to the mixture and mix thoroughly for 5-10 minutes.
-
Finally, add the catalyst (e.g., DBTDL) and mix for another 2-5 minutes until the catalyst is evenly dispersed. The working time will begin after the addition of the catalyst.
-
-
Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. The mixture will expand and then collapse. Continue degassing until bubble formation ceases.
-
Casting: Pour the degassed mixture into the desired molds, avoiding the introduction of new air bubbles.
-
Curing:
-
Room Temperature Cure: Allow the cast material to cure at ambient temperature (20-25°C) and controlled humidity for 24-72 hours. The curing time will depend on the formulation and the thickness of the sample.[7]
-
Accelerated Cure: For faster curing, place the molds in an oven at a moderately elevated temperature, for example, 60-80°C for 1-4 hours.[8]
-
-
Demolding: Once fully cured, carefully remove the elastomer from the molds.
-
Post-Curing (optional): For some applications, a post-curing step at a higher temperature (e.g., 100-150°C) for a few hours can improve the stability of the mechanical properties.
Characterization of the Crosslinked Polymer
Mechanical Properties
The mechanical properties of the cured elastomer are critical for many applications. The table below summarizes the expected trends with varying crosslinker concentration.
| Property | Test Method | Expected Trend with Increasing Crosslinker | Representative Values | Reference(s) |
| Tensile Strength | ASTM D412 | Increase | 1 - 5 MPa | [8][9] |
| Elongation at Break | ASTM D412 | Decrease | 100 - 500 % | [8][9] |
| Hardness (Shore A) | ASTM D2240 | Increase | 20 - 60 | [10] |
Protocol for Tensile Testing:
-
Prepare dumbbell-shaped specimens according to ASTM D412.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the force and elongation data to calculate tensile strength and elongation at break.
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the crosslinked polymer.
| Parameter | Description | Expected Trend with Crosslinking | Representative Values | Reference(s) |
| Onset of Decomposition (Tonset) | Temperature at which significant weight loss begins. | Increase | > 300 °C | [1][11] |
| Char Yield at 600°C | Percentage of material remaining at 600°C. | Increase | > 40 % | [11][12] |
Protocol for TGA:
-
Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the residual weight at a specified temperature.
Chemical Resistance (Solvent Swelling)
The degree of crosslinking can be indirectly assessed by measuring the swelling of the elastomer in a suitable solvent. A lower degree of swelling indicates a higher crosslink density.[13][14]
| Parameter | Description | Expected Trend with Increasing Crosslinker | Representative Values (Toluene) | Reference(s) |
| Swelling Ratio (Q) | The ratio of the weight of the swollen polymer to its initial dry weight. | Decrease | 1.5 - 3.0 | [15][16] |
Protocol for Swelling Test:
-
Cut a small piece of the cured elastomer and accurately weigh it (Wdry).
-
Immerse the sample in a solvent (e.g., toluene) in a sealed container at room temperature for 24-48 hours to reach equilibrium swelling.[13]
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (Wswollen).
-
Calculate the swelling ratio (Q) as: Q = Wswollen / Wdry.
Safety Precautions
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Troubleshooting
-
Incomplete Curing:
-
Insufficient catalyst: Increase catalyst concentration slightly.
-
Low humidity: Increase the relative humidity of the curing environment.
-
Inhibition: Ensure all components and molds are free from contaminants that can poison the catalyst (e.g., sulfur, amines, tin compounds).
-
-
Bubbles in the Cured Elastomer:
-
Inadequate degassing: Ensure thorough degassing before casting.
-
Moisture contamination: Use dry components and equipment.
-
-
Poor Mechanical Properties:
-
Incorrect formulation: Optimize the polymer-to-crosslinker ratio.
-
Incomplete mixing: Ensure all components are homogeneously mixed.
-
Conclusion
This compound is a versatile crosslinking agent for producing high-performance silicone elastomers. By carefully controlling the formulation and curing conditions, the mechanical, thermal, and chemical properties of the final material can be tailored to meet the demands of a wide range of applications in research, product development, and manufacturing. The protocols provided herein offer a solid foundation for the successful implementation of this crosslinking technology.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. sinosil.com [sinosil.com]
- 4. jmcm.itee.radom.pl [jmcm.itee.radom.pl]
- 5. Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups as a nanobuilding block and its use for preparation of gas permeable membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of crosslinking on the physicochemical properties of polydimethylsiloxane-based levonorgestrel intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. Swelling of PDMS networks in solvent vapours; applications for passive RFID wireless sensors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01927C [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Applications of Hexaethoxytrisilinane in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethoxytrisilinane, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is a cyclic organosilane with the chemical formula C₁₅H₃₆O₆Si₃. Its unique cyclic structure and the presence of six hydrolyzable ethoxy groups make it a promising candidate for creating highly cross-linked and stable siloxane-based surface modifications. While still in the laboratory and customization stage of development, its potential applications span various fields, including materials science, biotechnology, and drug delivery. This document provides an overview of its potential applications and generalized protocols for its use in surface modification.
Chemical Properties:
| Property | Value |
| CAS Number | 17955-67-8 |
| Molecular Formula | C₁₅H₃₆O₆Si₃ |
| Molecular Weight | 396.70 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 133 °C @ 5 mmHg |
| Density | ~1.051 g/cm³ |
| Purity | >90% |
Principle of Surface Modification
The surface modification process using hexaethoxytrisilinane is based on the hydrolysis and condensation of its ethoxy groups. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). These silanol groups can then condense with hydroxyl groups present on a substrate surface (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense with each other, leading to the formation of a highly cross-linked polysiloxane network on the surface. This process transforms the surface properties of the substrate, such as its wettability, adhesion, and biocompatibility.
Experimental setup for reactions with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. This document includes information on the compound's properties, a proposed synthesis protocol, and detailed methodologies for its application in sol-gel processes and as a crosslinking agent.
Compound Characterization
This compound is a versatile organosilicon compound with a cyclic structure. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1] |
| Molecular Weight | 396.70 g/mol | [1] |
| CAS Number | 17955-67-8 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 132-133 °C at 5 mmHg | [4] |
| Density | 1.0152 g/mL | [4] |
| Refractive Index | 1.4336 @ 20°C | [4] |
| Purity | >90.0% (GC) | [3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group protons (-O-CH₂-CH₃) and the methylene protons of the trisilinane ring (-Si-CH₂-Si-). |
| ¹³C NMR | Resonances for the carbon atoms of the ethoxy groups and the methylene groups of the ring. |
| FTIR | Characteristic absorption bands for Si-O-C, C-H, and Si-C bonds. |
Synthesis Protocol (Proposed)
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be proposed based on the known chemistry of organosilicon compounds. The following is a generalized protocol for the synthesis via the co-hydrolysis and condensation of diethoxydichlorosilane and a suitable methylene-bridged precursor, or via a Grignard-type reaction.
Reaction Scheme (Conceptual):
Caption: Proposed Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare the methylene magnesium bromide reagent by reacting dibromomethane with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of diethoxydichlorosilane in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under high vacuum to yield the desired this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant Ratio (Silane:Grignard) | 1 : 1.1 |
| Reaction Time | 4-6 hours |
| Yield (Theoretical) | 60-70% |
Application in Sol-Gel Processes for Coatings
This compound is a suitable precursor for the formation of silica-based coatings through a sol-gel process. The cyclic structure and the presence of six hydrolyzable ethoxy groups allow for the formation of a cross-linked network.
Caption: General workflow for the preparation of silica coatings using a sol-gel process with this compound.
Experimental Protocol:
-
Sol Preparation: In a clean glass container, mix this compound with a solvent such as ethanol. Add a mixture of water and an acid catalyst (e.g., hydrochloric acid) dropwise while stirring. The molar ratio of silane to water is a critical parameter that influences the properties of the final coating.
-
Hydrolysis: Continue stirring the solution at room temperature for a specified period (e.g., 1-24 hours) to allow for the hydrolysis of the ethoxy groups to form silanol (Si-OH) groups.
-
Coating Application: Apply the prepared sol onto a pre-cleaned substrate using techniques like dip-coating, spin-coating, or spray-coating.
-
Curing: Cure the coated substrate in an oven at a specific temperature and time to promote the condensation of silanol groups, leading to the formation of a dense and stable silica network.
Quantitative Data for a Typical Sol-Gel Formulation:
| Parameter | Value |
| Silane Concentration | 0.1 - 1.0 M in Ethanol |
| Molar Ratio (Silane:Water:Catalyst) | 1 : 4 : 0.01 |
| Hydrolysis Time | 2 hours at 25°C |
| Curing Temperature | 100 - 200°C |
| Curing Time | 1 - 2 hours |
Application as a Crosslinking Agent
The multiple reactive ethoxy groups on this compound make it an effective crosslinking agent for polymers containing reactive groups such as hydroxyl or silanol groups, for instance, in silicone resins or certain organic polymers.
Caption: General workflow for using this compound as a crosslinking agent for polymers.
Experimental Protocol:
-
Blending: In a suitable mixing vessel, blend the base polymer (e.g., a hydroxyl-terminated polysiloxane) with the desired amount of this compound. A catalyst, such as a tin compound or a titanate, is often added to facilitate the reaction.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold or apply it as a coating and cure it at an elevated temperature. The curing temperature and time will depend on the specific polymer system and catalyst used.
-
Post-Curing: For some applications, a post-curing step at a higher temperature may be necessary to ensure complete crosslinking and to remove any volatile by-products (e.g., ethanol).
Quantitative Data for a Typical Crosslinking Application:
| Parameter | Value |
| Crosslinker Concentration | 1 - 10 wt% of the base polymer |
| Catalyst Concentration | 0.1 - 1 wt% of the total mixture |
| Curing Temperature | 80 - 150°C |
| Curing Time | 30 minutes - 2 hours |
Summary of Applications
| Application Area | Function | Potential Benefits |
| Coatings | Precursor for sol-gel coatings | Formation of hard, dense, and transparent silica or hybrid coatings with good adhesion. |
| Polymers | Crosslinking agent | Improves the mechanical properties, thermal stability, and chemical resistance of polymers. |
| Material Science | Intermediate for hybrid materials | Enables the synthesis of novel organic-inorganic hybrid materials with tailored properties. |
| Electronics | Dielectric layers | Potential use in the fabrication of thin dielectric films for microelectronics.[4] |
Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform appropriate risk assessments before undertaking any experimental work. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: The Role of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane is an organosilicon compound with the chemical formula C₁₅H₃₆O₆Si₃.[1] While broadly cited as a reagent, intermediate, and potential catalyst in organic synthesis, detailed applications specifically within organometallic catalysis are not extensively documented in peer-reviewed literature.[1][2] Its primary role in the context of catalysis appears to be as a precursor for the synthesis of silica-based materials, which can serve as supports for organometallic catalysts. This application leverages the compound's ability to undergo hydrolysis and condensation reactions to form a stable, high-surface-area silica matrix.
These application notes provide an overview of the potential uses of this compound in organometallic catalysis, focusing on its role as a precursor for catalyst supports. The information is targeted toward researchers and professionals in chemistry and drug development who are interested in designing and synthesizing novel catalytic systems.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 17955-67-8 |
| Molecular Formula | C₁₅H₃₆O₆Si₃ |
| Molecular Weight | 396.70 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 133 °C at 5 mmHg |
| Density | 1.015 - 1.051 g/mL |
| Refractive Index | ~1.436 - 1.440 |
| Solubility | Soluble in organic solvents (e.g., alcohols, ethers), insoluble in water. Reacts slowly with water. |
Applications in Organometallic Catalysis: A Precursor-Centric Approach
The principal application of this compound in organometallic catalysis is in the preparation of solid supports for heterogeneous catalysts. The ethoxy groups are susceptible to hydrolysis, and the resulting silanol groups can then undergo condensation to form a robust silica (SiO₂) network. This process, known as a sol-gel synthesis, allows for the incorporation of catalytically active organometallic species.
Conceptual Workflow for Catalyst Synthesis
The general workflow for utilizing this compound as a precursor for a supported organometallic catalyst can be visualized as follows:
Experimental Protocols: Representative Synthesis of a Silica-Supported Catalyst
While specific protocols for this compound are scarce, the following is a representative sol-gel procedure adapted from general methods for alkoxysilane precursors. This protocol outlines the synthesis of a silica-supported palladium catalyst, a common type of catalyst used in cross-coupling reactions.
Objective: To synthesize a heterogeneous palladium catalyst supported on a silica matrix derived from this compound.
Materials:
-
This compound
-
Palladium(II) acetate (or other suitable palladium precursor)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (catalyst for hydrolysis)
-
Ammonium hydroxide (catalyst for condensation)
Procedure:
-
Sol Preparation:
-
In a round-bottom flask, dissolve a specific molar equivalent of this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vessel, prepare an acidic aqueous solution by adding a catalytic amount of hydrochloric acid to a mixture of deionized water and ethanol.
-
Slowly add the acidic aqueous solution to the ethanolic solution of the silane precursor with vigorous stirring.
-
Allow the mixture to stir at room temperature for several hours to facilitate hydrolysis.
-
-
Incorporation of the Organometallic Species:
-
Dissolve the desired amount of the palladium precursor (e.g., palladium(II) acetate) in a suitable solvent (e.g., ethanol or acetone).
-
Add the solution of the palladium precursor to the hydrolyzed silane sol. Stir to ensure homogeneous mixing.
-
-
Gelation:
-
Induce gelation by the dropwise addition of a basic catalyst, such as ammonium hydroxide, until a gel begins to form.
-
Once the gel has formed, cease stirring and allow the gel to age in the mother liquor for a specified period (e.g., 24-48 hours) at a constant temperature.
-
-
Drying and Calcination:
-
Carefully decant the supernatant liquid from the aged gel.
-
Wash the gel multiple times with ethanol and then with a non-polar solvent like hexane to remove unreacted precursors and byproducts.
-
Dry the gel under vacuum at a moderately elevated temperature (e.g., 60-100 °C) to remove the solvent.
-
The dried solid can then be calcined at high temperatures (e.g., 300-500 °C) in a furnace to remove organic residues and stabilize the silica support. The calcination atmosphere (e.g., air or an inert gas) will influence the final state of the palladium species.
-
Signaling Pathway Analogy for Catalyst Activation
The process of forming the active catalyst from the precursors can be conceptually illustrated as a signaling pathway, where each step enables the next, leading to the final active catalytic site.
Potential Advantages and Research Directions
The use of this compound as a catalyst support precursor may offer several advantages:
-
High Purity Silica: Its molecular nature allows for the formation of high-purity silica supports.
-
Controlled Porosity: The sol-gel conditions can be tuned to control the pore size and surface area of the resulting silica, which is crucial for catalytic activity and selectivity.
-
Versatility: It can be co-polymerized with other functionalized alkoxysilanes to introduce specific surface properties or anchoring sites for organometallic complexes.
Future research could focus on:
-
The direct catalytic activity of this compound in specific organometallic transformations.
-
The synthesis of well-defined silsesquioxane cages from this precursor, which can then be functionalized to act as soluble catalyst supports or ligands.
-
Detailed characterization of the materials derived from this precursor to understand the structure-activity relationships in supported catalysts.
Disclaimer: The provided experimental protocol is a representative example and should be adapted and optimized based on the specific organometallic catalyst and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of Hybrid Organic-Inorganic Materials Using Hexaethoxytrisilinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybrid organic-inorganic materials offer a unique combination of properties derived from their constituent components, making them highly attractive for a wide range of applications, including drug delivery, catalysis, and advanced coatings. The sol-gel process is a versatile and widely used method for the synthesis of these materials at low temperatures. This document provides detailed application notes and experimental protocols for the synthesis of hybrid organic-inorganic materials using hexaethoxytrisilinane as a precursor.
Disclaimer: Specific literature on the sol-gel synthesis of hybrid materials using hexaethoxytrisilinane is limited. The following protocols and data are based on established principles of sol-gel chemistry and studies on analogous precursors, such as octaethoxytrisiloxane.[1][2][3] Researchers should consider these protocols as a starting point and may need to optimize the conditions for their specific applications.
Principle of the Sol-Gel Process
The sol-gel process for hexaethoxytrisilinane involves two primary reactions: hydrolysis and condensation.[4][5][6]
-
Hydrolysis: The ethoxy groups (-OC2H5) of hexaethoxytrisilinane react with water, often in the presence of an acid or base catalyst, to form silanol groups (-OH) and ethanol as a byproduct.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network.
The overall process can be tuned by controlling various parameters to achieve desired material properties.[7]
Factors Influencing the Sol-Gel Process
The properties of the final hybrid material are highly dependent on the reaction conditions. Key parameters to control include:
| Parameter | Effect on the Sol-Gel Process | Typical Range/Value |
| pH (Catalyst) | Acidic (e.g., HCl): Promotes rapid hydrolysis, leading to weakly branched, linear, or randomly branched polymers. Basic (e.g., NH4OH): Promotes slower hydrolysis but faster condensation, resulting in more highly cross-linked, particulate, or colloidal gels.[7] | pH 1-3 (acidic), pH 10-11 (basic) |
| Water to Precursor Molar Ratio (r) | A higher 'r' value generally leads to a more complete hydrolysis and a higher degree of cross-linking. | 1 to 50 |
| Solvent | A mutual solvent, typically an alcohol like ethanol, is used to homogenize the reactants. The type and concentration of the solvent can influence the rates of hydrolysis and condensation. | Ethanol, Methanol, Propanol |
| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation, leading to faster gelation times. | Room Temperature to 80°C |
| Organic Precursor | The choice of the organic component (R' in the general formula R'Si(OR)3) will define the organic functionality of the hybrid material. | Organotrialkoxysilanes with desired functional groups (e.g., aminopropyl, methacryloxypropyl) |
Experimental Workflow
The synthesis of hybrid organic-inorganic materials using hexaethoxytrisilinane via the sol-gel process typically follows the workflow illustrated below.
Caption: General workflow for the sol-gel synthesis of hybrid organic-inorganic materials.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Basic Hybrid Organic-Inorganic Material
This protocol describes the synthesis of a hybrid material by co-condensing hexaethoxytrisilinane with an organotrialkoxysilane.
Materials:
-
Hexaethoxytrisilinane (HETS)
-
3-(Aminopropyl)triethoxysilane (APTES)
-
Ethanol (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Ammonium Hydroxide (NH4OH, 0.1 M)
Procedure:
-
Solution Preparation:
-
In a clean, dry flask, prepare a solution of HETS and APTES in ethanol. A typical molar ratio might be 1:1, but this can be varied to tailor the material properties.
-
Stir the solution magnetically for 30 minutes at room temperature to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare a separate solution of water and catalyst (either HCl for acidic conditions or NH4OH for basic conditions) in ethanol.
-
Add the water/catalyst solution dropwise to the stirred silane solution. The molar ratio of water to the total silane precursors should be carefully controlled (e.g., r = 4).
-
-
Gelation and Aging:
-
Continue stirring the solution until gelation occurs. The gel point is typically identified as the point at which the solution no longer flows.
-
Cover the container to prevent solvent evaporation and allow the gel to age for 24-48 hours at room temperature. During aging, the condensation reactions continue, strengthening the network.
-
-
Drying:
-
The wet gel can be dried under different conditions to obtain different forms of the material (e.g., xerogel, aerogel).
-
For a xerogel, slowly evaporate the solvent at ambient or slightly elevated temperatures (e.g., 60°C) over several days.
-
Characterization of the Hybrid Material
The synthesized hybrid materials can be characterized by various techniques to understand their structure, composition, and properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of the formation of Si-O-Si bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State 29Si and 13C) | Provides information on the local chemical environment of silicon and carbon atoms, allowing for the determination of the degree of condensation and the incorporation of the organic component.[1][2] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and microstructure of the material. |
| Thermogravimetric Analysis (TGA) | Determination of the thermal stability and the organic/inorganic content of the material. |
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates the conceptual pathway of how a functionalized hybrid material, synthesized using hexaethoxytrisilinane, could be designed for a targeted drug delivery application.
Caption: Conceptual pathway for a targeted drug delivery system using a functionalized hybrid material.
Conclusion
The use of hexaethoxytrisilinane as a precursor in the sol-gel synthesis of hybrid organic-inorganic materials presents an exciting avenue for the development of advanced materials with tailored properties. By carefully controlling the reaction parameters, researchers can design and synthesize materials for a variety of applications in fields ranging from materials science to drug development. The protocols and information provided herein serve as a comprehensive guide for scientists venturing into this promising area of research.
References
Application Notes and Protocols: 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a versatile chemical intermediate primarily utilized in materials science. Due to a lack of specific published protocols for this exact molecule, the experimental procedures outlined below are representative examples based on the well-established sol-gel chemistry of analogous alkoxysilane precursors.
Introduction
This compound is a cyclic organosilicon compound.[1] Its molecular structure, featuring a six-membered ring of alternating silicon and carbon atoms with reactive ethoxy groups, makes it a valuable precursor for the synthesis of silicon-based materials.[2][3] The primary application of this compound lies in the formation of silica (SiO₂) networks through hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process. This process allows for the creation of thin films, coatings, and porous materials with tailored properties.[2][3]
While some general sources mention its potential use in pharmaceuticals, extensive research has not yielded specific applications or protocols in drug development. The information presented here will therefore focus on its role in materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₆O₆Si₃ | [1][2] |
| Molecular Weight | 396.70 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 133 °C @ 5 mmHg | [2] |
| Density | Approximately 1.02 g/mL | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture. | [2] |
Health and Safety Information
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture.
Primary Application: Precursor for Silica-Based Materials via Sol-Gel Process
The most prominent application of this compound is as a precursor in the sol-gel synthesis of silica materials. The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a precursor solution (the "sol") into a solid network (the "gel") by a series of hydrolysis and condensation reactions.
The overall process can be visualized as follows:
Caption: General workflow of the sol-gel process.
The fundamental chemical reactions involved are:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atoms react with water to form silanol groups (Si-OH) and ethanol.
-
Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol.
This process results in the formation of a three-dimensional silica network.
Caption: Key reactions in the sol-gel process.
Experimental Protocols (Generalized)
The following are generalized protocols for the use of this compound as a precursor for silica coatings. These are based on typical sol-gel procedures for alkoxysilanes. Researchers should optimize these protocols for their specific applications.
5.1. Preparation of a Silica Sol for Dip-Coating
This protocol describes the preparation of a silica sol that can be used to deposit a thin silica film on a substrate by dip-coating.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Pipettes
-
Dip-coater
-
Oven or furnace
Procedure:
-
Precursor Solution Preparation:
-
In a clean, dry glass beaker, prepare a solution of this compound in ethanol. A typical starting concentration is 0.1 to 0.5 M.
-
Stir the solution gently for 10-15 minutes to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water in ethanol. The molar ratio of water to the silane precursor is a critical parameter and typically ranges from 1:1 to 4:1.
-
Add a catalyst to the water/ethanol solution. For acid catalysis, add HCl to achieve a pH of 1-2. For base catalysis, add ammonia to achieve a pH of 10-11.
-
Slowly add the water/catalyst/ethanol solution to the stirred precursor solution.
-
Allow the mixture to stir at room temperature for a specified hydrolysis time, which can range from 1 to 24 hours. The solution should remain clear.
-
-
Coating Deposition (Dip-Coating):
-
Clean the substrates thoroughly (e.g., with piranha solution for glass or RCA clean for silicon wafers) and dry them completely.
-
Immerse the substrate into the prepared sol and withdraw it at a constant, controlled speed using a dip-coater. The withdrawal speed will influence the thickness of the coating.
-
Allow the coated substrate to air-dry for a few minutes.
-
-
Curing:
-
Place the coated substrates in an oven or furnace.
-
Heat the substrates to a temperature typically between 100 °C and 500 °C to densify the silica film and remove residual organic components. The heating rate and final temperature will depend on the substrate and the desired film properties.
-
5.2. Synthesis of Porous Silica Particles (Generalized Stöber Method)
This protocol outlines a generalized approach for synthesizing porous silica nanoparticles using this compound as the silicon source.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium hydroxide solution (28-30%)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, mix ethanol, deionized water, and ammonium hydroxide. The relative amounts of these components will influence the size and porosity of the resulting particles.
-
Stir the mixture at room temperature until it is homogeneous.
-
-
Particle Synthesis:
-
Rapidly add a solution of this compound in ethanol to the stirring aqueous ammonia/ethanol solution.
-
A white precipitate of silica particles should form.
-
Allow the reaction to proceed for several hours (typically 2-12 hours) with continuous stirring.
-
-
Particle Recovery and Purification:
-
Collect the silica particles by centrifugation.
-
Wash the particles several times with ethanol and then with deionized water to remove unreacted reagents and byproducts.
-
Dry the particles in an oven at a temperature around 100-120 °C.
-
Expected Outcomes and Characterization
The properties of the resulting silica materials are highly dependent on the reaction conditions. The table below summarizes the expected influence of key experimental parameters.
| Parameter | Influence on Material Properties |
| Water-to-Precursor Ratio | Affects the rate of hydrolysis and the degree of cross-linking. Higher ratios generally lead to more complete hydrolysis and a more densified network. |
| Catalyst (pH) | Acidic conditions typically lead to linear or randomly branched polymers, resulting in materials with smaller pores. Basic conditions favor the formation of more highly branched clusters, leading to larger, more spherical particles. |
| Solvent | The type and amount of solvent influence the solubility of the precursor and the rate of evaporation during coating, which affects film thickness and uniformity. |
| Temperature | Affects the rates of hydrolysis and condensation, as well as the drying and curing processes. Higher curing temperatures generally lead to denser, less porous materials. |
Characterization Techniques:
-
Film Thickness and Refractive Index: Ellipsometry
-
Surface Morphology: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
-
Particle Size and Distribution: Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
-
Porosity and Surface Area: Brunauer-Emmett-Teller (BET) analysis
-
Chemical Composition and Bonding: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
Conclusion
References
Lab handling and storage procedures for 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, an organoethoxysilane intermediate. The following protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Data
1.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C15H36O6Si3 |
| Molecular Weight | 396.70 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 132-133 °C @ 5 mmHg[1] |
| Density | 1.0152 g/mL[1] |
| Refractive Index | 1.4336 @ 20 °C[1] |
| Purity | >90.0% (GC)[2] |
| CAS Number | 17955-67-8[2] |
Safety and Handling
2.1. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to avoid contact and inhalation.
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[3]
-
Eye Protection: Safety glasses are required. Contact lenses should not be worn.[3]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned with sleeves extended to the wrists, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor (black cartridge) respirator.[3]
2.2. Engineering Controls
Work in a well-ventilated area.[4] The use of a fume hood is recommended to prevent the buildup of flammable or toxic gases that may be liberated upon reaction with moisture. For handling in a dry, inert atmosphere, a glove box or Schlenk line should be utilized. Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]
2.3. First Aid Measures
-
After Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[3] Overexposure may lead to coughing, headache, and nausea.[3]
-
After Skin Contact: Wash the affected area with plenty of soap and water.[3] Skin contact may cause irritation, and sensitization may occur.[3]
-
After Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention.[3] Eye contact may cause irritation.[3]
-
After Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[3] This product can react with water in the stomach to form ethanol.[3]
2.4. Spill and Accidental Release Measures
In the event of a spill, evacuate unnecessary personnel.[3] The cleanup crew must be equipped with proper protection.[4] Absorb the spill with an inert material and collect it for disposal. Prevent the spill from entering sewers or public waters.[4]
2.5. Fire Fighting Measures
Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3] When exposed to high temperatures or open flames, irritating fumes and organic acid vapors may be generated.[3] Firefighters should wear proper protective equipment, including respiratory protection.[3]
Storage Procedures
Proper storage is crucial to maintain the stability and reactivity of this compound.
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat sources.[4]
-
Incompatible Materials: This compound is sensitive to moisture and water.[3][4] It reacts with water and moisture in the air, liberating ethanol.[3]
-
Containers: Keep the container tightly closed.[4] For long-term storage and to preserve reagent quality, it is recommended to store under an inert atmosphere, such as nitrogen or argon, in crown-cap bottles with a PTFE-faced rubber liner.
Experimental Protocols
4.1. General Workflow for Handling Moisture-Sensitive Reagents
The following diagram illustrates the general workflow for safely handling moisture-sensitive compounds like this compound.
4.2. Protocol: Synthesis of Silica Nanoparticles (Adapted Stöber Method)
This protocol describes a general method for the synthesis of silica nanoparticles using an alkoxysilane precursor, which can be adapted for this compound.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of ethanol and deionized water.
-
Add the ammonium hydroxide catalyst to the ethanol-water solution and stir to ensure homogeneity. The concentration of the catalyst will influence the reaction rate and the final particle size.
-
While stirring, add the this compound to the ethanol-water-ammonia mixture.
-
Continue to stir the reaction mixture at a constant temperature. The reaction temperature can affect the rates of hydrolysis and condensation.
-
The formation of silica particles can be observed by an increase in the turbidity of the solution.
-
After the reaction is complete (typically after several hours), collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles with ethanol and water to remove any unreacted precursor and catalyst.
-
Dry the final product in an oven at a suitable temperature.
Signaling Pathway Diagram
A signaling pathway is not applicable to this compound. The logical relationship for safe handling is depicted in the workflow diagram in section 4.1.
References
Application Note: Analytical Techniques for Characterizing Hexaethoxytrisilinane-Derived Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hexaethoxytrisilinane is a versatile precursor used in the synthesis of advanced silica-based materials, including polysiloxanes, hybrid organic-inorganic composites, and sol-gel derived glasses. These materials are of significant interest in fields ranging from drug delivery to advanced coatings and catalysis, owing to their tunable properties. A thorough characterization of their chemical structure, thermal stability, morphology, and crystallinity is critical for quality control, performance optimization, and understanding structure-property relationships. This document provides detailed protocols and application data for the key analytical techniques used to characterize these materials.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the chemical structure and bonding within the siloxane network.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and accessible technique used to identify functional groups and confirm the formation of the siloxane (Si-O-Si) network.[1][2] It is particularly useful for monitoring the hydrolysis and condensation reactions of the hexaethoxytrisilinane precursor.
Experimental Protocol: FTIR Analysis (Attenuated Total Reflection - ATR)
-
Sample Preparation: Ensure the material sample is completely dry to avoid interference from water bands. If the sample is a powder, place a small amount directly onto the ATR crystal. If it is a film, press it firmly against the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the prepared sample onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum to identify characteristic absorption bands.
Table 1: Typical FTIR Absorption Bands for Siloxane Materials [1][3]
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |
| 3700 - 3200 | O-H stretching | Presence of adsorbed water or Si-OH (silanol) groups |
| 2975 - 2850 | C-H stretching | Residual ethoxy groups or organic functionalities |
| 1260 | Si-CH₃ symmetric deformation | Indicates presence of methyl-siloxane units |
| 1100 - 1000 | Si-O-Si asymmetric stretching | Confirms formation of the polysiloxane network |
| 960 - 950 | Si-OH stretching | Presence of silanol groups |
| 800 - 770 | Si-C stretching / CH₃ rocking | Indicates presence of alkyl-silane groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for providing detailed quantitative information about the local chemical environment of silicon atoms within the material.[4] It allows for the differentiation and quantification of silicon atoms with different numbers of bridging oxygen atoms (e.g., T and Q units), providing insights into the degree of condensation and cross-linking.[5][6]
Experimental Protocol: Solid-State ²⁹Si NMR (CP/MAS)
-
Sample Preparation: Pack the powdered, dry sample into a zirconia rotor (typically 4 mm or 7 mm).
-
Instrument Setup: Insert the rotor into the NMR probe. The experiment is performed using Cross-Polarization (CP) from ¹H to ²⁹Si and Magic Angle Spinning (MAS). Typical MAS speeds are between 5 and 10 kHz.
-
Acquisition Parameters:
-
Spectrometer Frequency: e.g., 79.5 MHz for ²⁹Si on a 400 MHz spectrometer.[5]
-
Contact Time: Set a contact time for cross-polarization (e.g., 2-5 ms).
-
Recycle Delay: Use a recycle delay sufficient for ¹H relaxation (e.g., 5-10 s).[5]
-
Referencing: Reference the chemical shifts externally to a standard like tetramethylsilane (TMS).[5]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Deconvolute the resulting spectrum to quantify the relative abundance of different silicon species.
Table 2: Typical ²⁹Si NMR Chemical Shifts for Siloxane and Silica Species [6][7][8]
| Silicon Unit | Notation | Description | Typical Chemical Shift (ppm) |
| T² | RSi(OSi)₂(OH) | Siloxane unit with two bridging oxygens | -56 to -58 |
| T³ | RSi(OSi)₃ | Fully condensed siloxane unit | -66 to -68 |
| Q² | Si(OSi)₂(OH)₂ | Silica unit with two bridging oxygens | ~ -90 |
| Q³ | Si(OSi)₃(OH) | Silica unit with three bridging oxygens | ~ -100 |
| Q⁴ | Si(OSi)₄ | Fully condensed silica (quartz-like) | ~ -110 |
| D² | R₂Si(OSi)₂ | Difunctional unit in chains or rings | ~ -19 to -22 |
Thermal Analysis
Thermal analysis techniques are used to determine the stability of the materials at different temperatures and to characterize their thermal transitions.[9][10]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to determine thermal stability, decomposition temperatures, and the composition of hybrid materials (e.g., organic vs. inorganic content).
Experimental Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis Program:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) or an oxidative one (e.g., air) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 K/min).[10]
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[9]
Table 3: Representative TGA Data for Polysiloxane Materials
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 30 - 150 | 1 - 5% | Loss of adsorbed water and volatile solvents |
| 200 - 350 | 10 - 30% | Decomposition of residual organic groups (e.g., ethoxy) |
| > 350 | 5 - 15% | Depolymerization and degradation of the siloxane backbone[1] |
| Final Residue | 50 - 80% | Inorganic silica (SiO₂) content |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc).[11]
Experimental Protocol: DSC
-
Sample Preparation: Seal a small amount of the sample (5-10 mg) in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis Program:
-
Atmosphere: Purge the cell with an inert gas like nitrogen (50 mL/min).
-
Temperature Program: Typically involves a heat-cool-heat cycle to erase the thermal history of the material. For example:
-
Heat from 25 °C to 200 °C at 10 K/min.
-
Cool from 200 °C to -50 °C at 10 K/min.
-
Heat from -50 °C to 250 °C at 10 K/min.
-
-
-
Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg), visible as a step-like change in the heat flow curve.[12]
Table 4: Example DSC Data for Siloxane-Based Polymers
| Material Type | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |
| Amorphous Siloxane Network | -40 to 20 | N/A | Tg depends on cross-link density and side groups. |
| Semi-crystalline Polysiloxane | -120 to -40 | -40 to 0 | Typical for linear, high molecular weight PDMS. |
| Hybrid Organic-Inorganic | 50 to 150 | N/A | Tg increases with inorganic content. |
Morphological and Structural Analysis
These techniques provide information on the physical form, size, and crystalline nature of the material.
Scanning Electron Microscopy (SEM)
SEM uses a focused beam of electrons to generate images of a sample's surface. It is essential for characterizing the morphology, topography, and particle size of the synthesized materials.[13][14]
Experimental Protocol: SEM
-
Sample Mounting: Mount the powdered sample onto an aluminum stub using double-sided carbon tape. For films or monoliths, attach a small piece directly.
-
Sputter Coating: Coat the sample with a thin conductive layer (e.g., gold or palladium, ~5-10 nm thick) using a sputter coater. This prevents charge buildup from the electron beam.
-
Imaging:
-
Place the coated stub into the SEM chamber and evacuate to high vacuum.
-
Apply an accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample surface and adjust magnification to visualize the features of interest (e.g., particle shape, size, and surface texture).[15]
-
Capture images using a secondary electron detector for topographical information.
-
Table 5: Morphological Features Observed by SEM
| Feature | Typical Size Range | Description |
| Nanoparticles | 50 - 500 nm | Spherical or quasi-spherical particles.[16] |
| Agglomerates | 1 - 20 µm | Clusters of primary nanoparticles. |
| Porosity | Varies | Interconnected pores in monolithic or gel-like materials. |
| Surface Texture | N/A | Smooth, rough, or cracked surfaces.[15] |
X-ray Diffraction (XRD)
XRD is a non-destructive technique used to analyze the structure of materials, determining whether they are crystalline, semi-crystalline, or amorphous.[17] Materials derived from hexaethoxytrisilinane via sol-gel routes are typically amorphous.[18]
Experimental Protocol: XRD
-
Sample Preparation: Place the powdered sample on a zero-background sample holder and gently flatten the surface to ensure it is level with the holder's rim.
-
Instrument Setup: Mount the sample holder in the diffractometer.
-
Data Acquisition:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: Scan over a 2θ range, for example, from 10° to 80°.
-
Scan Speed: Use a continuous scan at a rate of ~2°/min.
-
-
Data Analysis: Analyze the resulting diffractogram. Sharp, intense peaks indicate a crystalline structure, while broad, diffuse humps are characteristic of amorphous materials.[19]
Table 6: Typical XRD Features for Silica-Based Materials
| 2θ Angle (°) | Feature | Interpretation |
| ~ 22 - 28 | Broad, diffuse hump | Characteristic of amorphous silica.[19][20] |
| Multiple sharp peaks | Sharp peaks | Indicates the presence of a crystalline phase (uncommon). |
Characterization Workflow
A logical workflow is essential for the comprehensive characterization of novel materials. The process typically moves from broad structural confirmation to detailed analysis of specific properties.
Caption: Workflow for characterizing hexaethoxytrisilinane-derived materials.
References
- 1. Аккаунт заблокирован [ruweb.net]
- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magritek.com [magritek.com]
- 5. 29Si, 17O Liquid NMR and 29Si CP-MAS NMRCharacterization of Siloxane-Oxide Materials, [(CH3)2SiO/TiO2, (CH3)2SiO/ZrO2] | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. osti.gov [osti.gov]
- 7. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
- 10. blog.kohan.com.tw [blog.kohan.com.tw]
- 11. r-techmaterials.com [r-techmaterials.com]
- 12. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 13. trepo.tuni.fi [trepo.tuni.fi]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent premature hydrolysis of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or precipitation in the neat compound or in solution. | Premature hydrolysis and subsequent condensation of silanol intermediates. | 1. Immediately cease use of the affected vial. 2. Review storage and handling procedures to ensure strict anhydrous conditions were maintained. 3. For solutions, ensure the solvent used was rigorously dried and deoxygenated. |
| Inconsistent experimental results or poor reaction yield. | Partial hydrolysis of the trisilinane, leading to reduced reactivity or formation of byproducts. | 1. Verify the purity of the this compound using techniques like NMR or GC-MS before use. 2. Implement stringent inert atmosphere techniques (e.g., Schlenk line or glovebox) for all manipulations. |
| Visible changes in viscosity of the liquid compound. | Oligomerization resulting from hydrolysis and condensation. | Discard the material. This indicates significant degradation has occurred. |
| pH of the reaction mixture becomes acidic over time. | Liberation of ethanol and subsequent oxidation, or presence of acidic impurities from synthesis. | 1. Buffer the reaction mixture if compatible with the experimental protocol. 2. Consider purifying the trisilinane to remove any acidic residues before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a cyclic organosilicon compound with the chemical formula C₁₅H₃₆O₆Si₃.[1][2] It is a colorless liquid that is insoluble in water but soluble in many organic solvents.[2] Its sensitivity to hydrolysis stems from the presence of six ethoxy (-OCH₂CH₃) groups attached to the silicon atoms of the trisilinane ring. These silicon-oxygen bonds are susceptible to cleavage by water, leading to the formation of silanol (Si-OH) intermediates and ethanol. These silanols are reactive and can condense with each other to form larger siloxane networks, ultimately leading to the degradation of the compound. While it is reported to react slowly with moisture, careful handling is still necessary.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
Several factors can accelerate the hydrolysis of this compound:
-
Presence of Water: Even trace amounts of moisture in the atmosphere or in solvents can initiate hydrolysis.
-
pH: Hydrolysis of alkoxysilanes is generally catalyzed by both acids and bases.[3] The reaction is slowest at a near-neutral pH.
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4]
-
Catalysts: Acidic or basic impurities, which may be present from the synthesis of the compound, can act as catalysts and significantly speed up hydrolysis.[5]
Q3: How should I properly store this compound?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.
-
Sealed Containers: Use well-sealed containers, preferably with a septum cap, to prevent moisture ingress.
-
Cool and Dark Location: Store in a cool, dark place away from direct sunlight and heat sources.
-
Desiccator: For added protection, store the sealed container inside a desiccator containing a suitable drying agent.
Q4: What are the best practices for handling this compound in the laboratory?
When working with this compound, always employ techniques designed for handling air- and moisture-sensitive reagents:
-
Inert Atmosphere Techniques: Use a glovebox or a Schlenk line to handle the compound.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas before use.
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents. It is recommended to freshly distill or dry solvents over a suitable drying agent.
-
Syringe and Cannula Transfers: Transfer the liquid using dry syringes or cannulas under a positive pressure of inert gas.
Q5: Can I use this compound in aqueous solutions?
Direct use in aqueous solutions is generally not recommended due to its susceptibility to hydrolysis. If the experimental protocol requires the presence of water, the hydrolysis should be controlled. This can be attempted by using buffered solutions to maintain a near-neutral pH and conducting the reaction at low temperatures. The rate of addition of the trisilinane to the aqueous medium should also be carefully controlled.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the extent of hydrolysis over time.
Methodology:
-
Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) under an inert atmosphere.
-
In a separate NMR tube, prepare a solution of the trisilinane in the same deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Introduce a controlled amount of D₂O to the NMR tube.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integration of the ethoxy protons and the appearance and increase of the ethanol protons. The extent of hydrolysis can be quantified by comparing the relative integrations of these signals.
Protocol 2: Purification of this compound to Remove Acidic Impurities
Objective: To remove trace acidic impurities that can catalyze hydrolysis.
Methodology:
-
Dissolve the this compound in a dry, non-polar organic solvent (e.g., hexane or toluene).
-
Add a small amount of a basic drying agent, such as anhydrous potassium carbonate or calcium hydride, and stir the mixture under an inert atmosphere for several hours.
-
Filter the mixture under inert atmosphere to remove the solid drying agent and any adsorbed impurities.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Confirm the removal of impurities and the integrity of the compound using analytical techniques such as NMR or GC-MS.[6]
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of Alkoxysilanes
| Factor | Effect on Hydrolysis Rate | General Trend |
| pH | Catalytic | Fastest at acidic and basic pH, slowest near neutral pH. |
| Temperature | Increases rate | Rate generally increases with increasing temperature. |
| Solvent | Can influence rate | Protic solvents may participate in the reaction.[4] |
| Catalysts | Accelerate rate | Acids and bases are effective catalysts.[5] |
| Steric Hindrance | Decreases rate | Bulkier groups around the silicon atom can slow hydrolysis.[7] |
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Recommended experimental workflow for handling the trisilinane.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Hexaethoxytrisilinane Derivatives
Welcome to the technical support center for the synthesis of hexaethoxytrisilinane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of hexaethoxytrisilinane derivatives?
A1: The most critical factors are the purity of reagents and solvents, strict exclusion of moisture, precise control of reaction temperature, and the choice of catalyst or activator. Silanes, particularly those with alkoxy groups, are susceptible to hydrolysis, which can lead to side reactions and reduced yields.
Q2: How should I properly handle and store hexaethoxytrisilinane and its precursors?
A2: Hexaethoxytrisilinane derivatives and their starting materials, such as chlorosilanes, are often sensitive to air and moisture. They should be handled under an inert atmosphere (e.g., argon or nitrogen). Store these reagents in tightly sealed containers, preferably in a desiccator or a glovebox.
Q3: What are common side reactions observed during the synthesis of functionalized hexaethoxytrisilinanes?
A3: Common side reactions include hydrolysis of the ethoxy groups, which can lead to the formation of siloxanes, and redistribution reactions at the Si-Si bond, especially at elevated temperatures. Incomplete reaction can also result in a mixture of partially substituted products.
Q4: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is invaluable for monitoring the reaction and confirming the structure of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for volatile impurities and byproducts. For non-volatile products, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is recommended.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of hexaethoxytrisilinane derivatives.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Reagent or Solvent Contamination
-
Solution: Ensure all starting materials are of high purity. Use freshly distilled, anhydrous solvents. Traces of water or other nucleophiles can consume starting materials and lead to unwanted side products.[1]
-
-
Potential Cause 2: Inefficient Reaction Conditions
-
Potential Cause 3: Inactive Catalyst or Reagent
-
Solution: If using a catalyst, ensure it is fresh and active. Some catalysts are air-sensitive and require activation or handling under an inert atmosphere. Verify the activity of key reagents, especially if they have been stored for a long time.
-
Problem 2: Formation of Multiple Products or Impurities
-
Potential Cause 1: Side Reactions
-
Solution: Lowering the reaction temperature can often reduce the rate of side reactions and improve selectivity.[1] Ensure strict anhydrous conditions to prevent hydrolysis.
-
-
Potential Cause 2: Incomplete Reaction
-
Solution: The reaction may not have reached completion. Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.[5] If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary.
-
-
Potential Cause 3: Product Decomposition
-
Solution: The target molecule may be unstable under the reaction or workup conditions. Consider milder workup procedures. For example, use a buffered aqueous solution to quench the reaction instead of pure water. If the product is thermally unstable, purify it using column chromatography at a lower temperature.
-
Problem 3: Difficulty in Product Purification
-
Potential Cause 1: Co-eluting Impurities
-
Solution: The polarity of the product and impurities might be very similar. Try a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can also be an effective purification method for challenging separations.[6]
-
-
Potential Cause 2: Product Streaking on Silica Gel Column
-
Solution: Streaking can be caused by the acidic nature of silica gel. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification technique such as distillation if the product is volatile and thermally stable.
-
Experimental Protocols
General Protocol for the Synthesis of a Functionalized Hexaethoxytrisilinane Derivative
This protocol describes a representative synthesis via nucleophilic substitution on a chlorinated trisilane precursor.
Materials:
-
Octachloro-trisilane
-
Anhydrous Ethanol (200 proof)
-
Anhydrous Triethylamine or Pyridine
-
Anhydrous Toluene or Hexane
-
Functionalizing agent (e.g., a Grignard reagent or an organolithium compound)
-
Anhydrous Diethyl Ether or THF for Grignard/organolithium reactions
Procedure:
-
Preparation of Hexaethoxytrisilinane (Intermediate):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an argon atmosphere.
-
Dissolve octachloro-trisilane in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous ethanol and triethylamine in toluene.
-
Add the ethanol/triethylamine solution dropwise to the stirred solution of octachloro-trisilane over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the reaction mixture under an inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude hexaethoxytrisilinane. Purify by vacuum distillation.
-
-
Functionalization of Hexaethoxytrisilinane:
-
In a separate flame-dried flask under argon, prepare the functionalizing agent (e.g., Grignard reagent from an alkyl/aryl halide and magnesium).
-
Dissolve the purified hexaethoxytrisilinane in anhydrous diethyl ether or THF and cool to the desired temperature (e.g., -78 °C).
-
Slowly add the functionalizing agent to the hexaethoxytrisilinane solution.
-
Monitor the reaction by GC or NMR.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the final product by flash column chromatography or vacuum distillation.
-
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| Temperature | 0 °C | Room Temperature | 50 °C | Lower temperatures may improve selectivity but require longer reaction times. Higher temperatures can accelerate the reaction but may increase side product formation. |
| Solvent | Toluene | THF | Dichloromethane | Solvent polarity can significantly impact reaction rates and solubility of reagents. A screening of solvents is often beneficial. |
| Base | Triethylamine | Pyridine | Proton Sponge | The choice of base can affect the reaction rate and the ease of removing the resulting salt. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions. |
Visualizations
Caption: General experimental workflow for the synthesis of hexaethoxytrisilinane derivatives.
Caption: Troubleshooting logic for diagnosing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting gelation issues in sol-gel process with organosilanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel process involving organosilanes.
Troubleshooting Guides
Issue 1: Premature Gelation
Q1: My sol gelled almost immediately after adding all the components. What could be the cause?
A1: Premature gelation, or a gel time that is too short, is a common issue in the sol-gel process. It is often caused by excessively fast hydrolysis and condensation rates of the organosilane precursors. Several factors can contribute to this:
-
High Catalyst Concentration: Catalysts, both acidic and basic, significantly accelerate the hydrolysis and condensation reactions. An overly high concentration of the catalyst is a primary cause of rapid gelation.[1][2]
-
Extreme pH: The rates of hydrolysis and condensation are highly pH-dependent. Very low (acidic) or very high (basic) pH values can lead to rapid reactions and, consequently, a short gel time.[3][4][5][6]
-
High Water-to-Silane Ratio: An excess of water can accelerate the hydrolysis of the organosilane, leading to a faster formation of silanol groups and subsequent rapid condensation.[1][2]
-
Elevated Temperature: Higher reaction temperatures increase the kinetic rates of both hydrolysis and condensation, resulting in a shorter gelation period.[7][8][9]
-
High Precursor Concentration: A higher concentration of the organosilane precursor can lead to more frequent molecular collisions and a faster network formation.[10]
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Systematically decrease the amount of catalyst used in your reaction.
-
Adjust pH: Modify the pH of your sol towards a more neutral value. The rate of condensation is generally slowest around pH 4-5 for silica sols.[6]
-
Lower the Water-to-Silane Ratio: Carefully control and reduce the amount of water in your initial mixture.
-
Decrease Reaction Temperature: Perform the reaction at a lower temperature to slow down the reaction kinetics.[7][8]
-
Dilute the Precursor: Lower the concentration of the organosilane precursor by adding more solvent.[11]
Issue 2: Incomplete or No Gelation
Q2: My sol has not gelled even after a prolonged period. What factors could be preventing gelation?
A2: Incomplete or failed gelation indicates that the hydrolysis and/or condensation reactions are proceeding too slowly or are being inhibited. The following factors can contribute to this issue:
-
Insufficient Catalyst: A lack of catalyst, or a catalyst that is not effective for the specific organosilane, will result in very slow reaction rates.[1] Some organosilanes, like those with amino groups, can act as internal catalysts.[1]
-
Sub-optimal pH: The reaction kinetics are slowest in the neutral pH range for silica-based systems. If your system is not properly catalyzed, a near-neutral pH can significantly prolong or prevent gelation.
-
Low Water Content: Insufficient water will limit the hydrolysis of the organosilane, which is a necessary first step for condensation and gel network formation.[12]
-
Low Temperature: Very low temperatures can drastically reduce the reaction rates, leading to extremely long gelation times.[7][8]
-
Steric Hindrance: Bulky organic groups on the organosilane precursor can sterically hinder the approach of other molecules, slowing down the condensation process.[10][13]
-
Low Precursor Concentration: A very dilute solution may not have a sufficient concentration of reactive species to form a continuous gel network.
Troubleshooting Steps:
-
Increase Catalyst Concentration or Change Catalyst: Incrementally increase the amount of catalyst or consider using a more effective one for your system.
-
Adjust pH: Move the pH to a more acidic or basic region to accelerate the reaction rates.
-
Increase Water-to-Silane Ratio: Ensure there is enough water for the hydrolysis reaction to proceed.
-
Increase Reaction Temperature: Raising the temperature will increase the reaction kinetics.[7][8]
-
Consider a Different Precursor: If steric hindrance is suspected, using an organosilane with a smaller organic group may be necessary.[10]
Frequently Asked Questions (FAQs)
Q3: How does the type of organosilane affect gelation?
A3: The organic substituent on the silicon atom plays a crucial role in the sol-gel process. The size and electronic nature of this group influence both the hydrolysis and condensation rates.
-
Steric Effects: Larger, bulkier organic groups can physically block reactive sites, slowing down the condensation rate.[10][13] For example, monomers with smaller organic groups like methyl or ethyl tend to hydrolyze and condense more readily than those with bulkier groups like isopropyl or t-butyl.[10]
-
Electronic Effects: Electron-withdrawing groups can make the silicon atom more susceptible to nucleophilic attack, potentially increasing the hydrolysis rate. Conversely, electron-donating groups can decrease the hydrolysis rate.
Q4: What is the role of the solvent in the sol-gel process?
A4: The solvent has several important functions:
-
Homogenization: Organosilanes are often immiscible with water. A co-solvent, typically an alcohol like ethanol or methanol, is used to create a homogeneous solution of the precursor, water, and catalyst.[14]
-
Control of Reaction Rates: The type and amount of solvent can influence the concentration of reactants and thus the rates of hydrolysis and condensation.[1]
-
Influence on Gel Structure: The solvent can affect the final structure of the gel network.
Q5: Can I stop the sol-gel reaction before it forms a complete gel?
A5: Yes, it is possible to halt the reaction at an intermediate stage. This is often done to produce stable sols for coatings or thin-film deposition. To achieve this, the reaction can be quenched by rapidly changing the conditions that favor gelation, such as neutralizing the pH or significantly lowering the temperature. For some applications, a high degree of hydrolysis and condensation (around 95-97%) is desired before stopping the reaction to ensure long-term storage stability of the sol.[15][16]
Data Presentation
Table 1: Effect of Key Parameters on Gelation Time in Organosilane Sol-Gel Process
| Parameter | Effect on Gelation Time | Typical Range/Condition for Faster Gelation | Typical Range/Condition for Slower Gelation |
| pH | Highly influential.[3][4][5][6] | Highly acidic (pH < 2) or highly basic (pH > 9)[3][4][5] | Near neutral (pH 4-7)[6] |
| Temperature | Increased temperature accelerates gelation.[7][8][9] | > 40 °C | Room temperature or below |
| Catalyst Conc. | Higher concentration accelerates gelation.[1][2] | Higher molar ratios of catalyst to precursor | Lower molar ratios of catalyst to precursor |
| Water/Silane Ratio | Higher ratio generally accelerates hydrolysis and gelation.[1][2] | Molar ratio > stoichiometric requirement | Molar ratio ≤ stoichiometric requirement |
| Precursor Conc. | Higher concentration leads to faster gelation.[10] | Higher molarity (e.g., > 1 M) | Lower molarity (e.g., < 0.5 M) |
| Organo-substituent | Steric bulk hinders and slows gelation.[10][13] | Small groups (e.g., Methyl, Ethyl) | Bulky groups (e.g., iso-Propyl, t-Butyl) |
Experimental Protocols
Protocol 1: General Procedure for Sol-Gel Synthesis with an Organotrialkoxysilane
This protocol provides a general framework. Specific volumes, concentrations, and reaction conditions should be optimized for the particular organosilane and desired gel properties.
Materials:
-
Organotrialkoxysilane precursor (e.g., methyltrimethoxysilane - MTMS)
-
Solvent (e.g., ethanol or methanol)
-
Deionized water
-
Catalyst (e.g., hydrochloric acid or ammonium hydroxide)
Procedure:
-
Mixing: In a clean reaction vessel, combine the organotrialkoxysilane precursor with the solvent and stir to create a homogeneous solution.
-
Hydrolysis: While stirring, add a mixture of deionized water and the catalyst to the precursor solution. The addition can be done dropwise to control the initial reaction rate.
-
Gelation: Continue stirring for a defined period or until the sol is homogeneous. Then, stop stirring and allow the sol to age at a constant temperature. The time it takes for the sol to solidify into a gel is the gelation time.
-
Aging: After gelation, the gel is typically aged in its mother liquor for a period (e.g., 24-48 hours). During aging, the gel network strengthens through further condensation reactions and structural rearrangement.[17]
-
Drying: The wet gel is then dried to remove the solvent. The drying method (e.g., ambient drying, supercritical drying) will significantly impact the final properties of the material (xerogel vs. aerogel).
Protocol 2: Characterization of Gelation Time
The "tilting method" is a simple and common way to determine the gel point.
-
Prepare the sol as described in Protocol 1 in a sealed vial.
-
At regular time intervals, gently tilt the vial to a 45-degree angle.
-
The gel point is reached when the meniscus of the sol no longer flows upon tilting.
-
Record the time from the addition of all reactants to this point as the gelation time.
For more precise measurements, rheological characterization can be used to monitor the change in viscosity of the sol over time. The gel point is often defined as the crossover point of the storage modulus (G') and the loss modulus (G'').
Visualizations
Caption: Core reactions in the sol-gel process.
Caption: Logical workflow for troubleshooting gelation issues.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Role of pH and temperature on silica network formation and calcium incorporation into sol–gel derived bioactive glasses - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. is.muni.cz [is.muni.cz]
Potential side reactions of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane with moisture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. The information focuses on potential side reactions with moisture and offers guidance on monitoring and controlling these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound with moisture?
When exposed to moisture, this compound undergoes two main reactions: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OEt) on the silicon atoms react with water to form silanol groups (-OH) and release ethanol. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (releasing water) or with remaining ethoxy groups (releasing ethanol) to form siloxane bridges (Si-O-Si).
Q2: What are the potential side reactions to be aware of?
The primary side reaction of concern is the potential for ring-opening of the 1,3,5-trisilinane ring structure. This can be initiated by the hydrolytic conditions, especially under strong acidic or basic catalysis, leading to the formation of linear or larger cyclic siloxane oligomers.[1] The extent of ring-opening versus hydrolysis of the ethoxy groups while retaining the ring structure is dependent on the reaction conditions.
Q3: How does pH affect the reaction with moisture?
The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.
-
Acidic Conditions (pH < 4): Hydrolysis is rapid. Condensation also occurs, but under controlled water concentrations, it can favor the formation of less branched, linear, or oligomeric structures.
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum.[1]
-
Basic Conditions (pH > 10): Both hydrolysis and condensation are accelerated. Basic catalysis tends to promote the formation of highly branched, three-dimensional networks.[1]
Q4: What are the expected byproducts of the reaction with moisture?
The primary and expected byproduct of the hydrolysis reaction is ethanol . If condensation between two silanol groups occurs, water will also be a byproduct. The formation of various siloxane oligomers and polymers can be considered process-dependent byproducts.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis
Symptom:
-
Analytical data (e.g., FTIR, NMR) indicates the persistence of ethoxy groups (Si-OEt) after the expected reaction time.
-
The desired properties of the resulting material (e.g., hydrophilicity, reactivity) are not achieved.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Insufficient Water | Use a stoichiometric excess of water. The theoretical mole ratio is one mole of water per mole of ethoxy group. | Drives the equilibrium of the hydrolysis reaction towards the formation of silanols. |
| Neutral pH | Adjust the pH to be either acidic (e.g., pH 4-5 with acetic acid) or basic, depending on the desired outcome. | Both acid and base catalyze the hydrolysis of alkoxysilanes.[1] |
| Low Temperature | Gently warm the reaction mixture (e.g., to 40-60°C). | Increases the reaction rate. However, be aware that higher temperatures also accelerate condensation. |
| Presence of Ethanol as a Co-solvent | If possible, minimize the initial concentration of ethanol. If required for solubility, increase the reaction time or adjust the pH. | Ethanol is a product of the hydrolysis reaction; its presence can slow down the forward reaction. |
Issue 2: Premature or Uncontrolled Condensation
Symptom:
-
Formation of a gel, precipitate, or oily phase in the reaction mixture.
-
Broadening of peaks in the 29Si NMR spectrum, indicating a wide distribution of polymeric species.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| High pH | For controlled reactions, maintain a mildly acidic pH (4-5) where condensation is slower than hydrolysis. | Basic conditions strongly promote condensation, leading to rapid gelation.[1] |
| High Concentration | Perform the hydrolysis in a more dilute solution. | Reduces the proximity of reactive silanol groups, thereby slowing the rate of intermolecular condensation. |
| Prolonged Reaction Time or High Temperature | Use the hydrolyzed solution promptly after preparation. If storage is necessary, refrigerate the solution. | Condensation is a continuous process. Lower temperatures will slow down the condensation rate. |
Issue 3: Suspected Ring-Opening of the Trisilinane Ring
Symptom:
-
29Si NMR spectroscopy shows the appearance of new signals that do not correspond to the expected hydrolyzed, ring-intact species.
-
The mechanical or thermal properties of the final material differ from what is expected from a crosslinked cyclic precursor.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Harsh pH Conditions | Use milder acidic or basic catalysts, or conduct the reaction closer to neutral pH if the hydrolysis rate is acceptable. | Strong acids or bases can catalyze the cleavage of siloxane bonds within the ring structure.[1] |
| High Water Content | Carefully control the stoichiometry of water. | Excess water can promote complete hydrolysis and subsequent rearrangements that may lead to ring-opening. |
Data Presentation
Due to the lack of specific literature data for this compound, the following table provides a qualitative summary of expected outcomes based on the general chemistry of alkoxysilanes.
Table 1: Influence of Reaction Conditions on Hydrolysis and Side Reactions
| Parameter | Condition | Expected Rate of Hydrolysis | Expected Rate of Condensation | Likelihood of Ring-Opening |
| pH | Acidic (pH < 4) | High | Moderate | Moderate |
| Neutral (pH ≈ 7) | Low | Low | Low | |
| Basic (pH > 10) | High | High | High | |
| Temperature | Low (e.g., Room Temp) | Low to Moderate | Low | Low |
| High (e.g., > 60°C) | High | High | Moderate to High | |
| Water Concentration | Stoichiometric | Moderate | Moderate | Low to Moderate |
| Excess | High | High | Moderate to High |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by FTIR Spectroscopy
This protocol provides a general method for in-situ monitoring of the hydrolysis of this compound using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
I. Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Deionized water
-
Catalyst (e.g., 0.1 M acetic acid or ammonium hydroxide)
II. Equipment:
-
FTIR spectrometer with a diamond or germanium ATR probe
-
Reaction vessel with a magnetic stirrer
-
Micropipettes
III. Procedure:
-
System Preparation: Ensure the ATR probe is clean and dry.
-
Background Spectrum: Record a background spectrum of the solvent, water, and catalyst mixture before adding the silane.
-
Reaction Initiation: Add a known amount of this compound to the reaction vessel and start data acquisition.
-
Data Collection: Collect spectra at regular intervals (e.g., every 1-5 minutes).
IV. Data Analysis:
-
Monitor the decrease in the absorbance of the Si-O-C stretching band (typically around 1080-1100 cm-1 and 950 cm-1).
-
Monitor the increase in the absorbance of the O-H stretching band from the formed silanols (broad peak around 3200-3600 cm-1) and ethanol.
-
Monitor the appearance and increase of the Si-O-Si stretching band (around 1000-1100 cm-1), which may overlap with the Si-O-C band.
Protocol 2: Analysis of Hydrolysis Products by 29Si NMR Spectroscopy
29Si NMR is a powerful tool to identify and quantify the different silicon species in the reaction mixture.
I. Sample Preparation:
-
At desired time points, quench a small aliquot of the reaction mixture by adding a suitable agent that stops the reaction (e.g., by neutralizing the catalyst or removing water).
-
Alternatively, if the reaction is slow enough, prepare the sample in a deuterated solvent and acquire the spectrum directly.
-
Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the long 29Si relaxation times and allow for quantitative measurements.
II. NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire quantitative 29Si NMR spectra using a single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
III. Spectral Interpretation:
-
The intact this compound will have a characteristic chemical shift.
-
Hydrolysis of the ethoxy groups will lead to new signals at different chemical shifts. The chemical shift will change depending on the number of hydroxyl groups on each silicon atom.
-
Ring-opening will result in signals corresponding to linear or different cyclic siloxane structures.
-
The degree of condensation can be determined by the appearance of signals corresponding to silicon atoms with one, two, or more Si-O-Si bonds.
Visualizations
Caption: Reaction pathways for this compound with moisture.
Caption: Experimental workflow for monitoring the hydrolysis of this compound.
References
Technical Support Center: Purification of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. The following sections offer detailed guidance on purification methods to achieve high purity of the target compound after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials, partially ethoxylated intermediates, linear siloxanes, and residual solvents or catalysts from the synthesis process. The exact impurity profile will depend on the synthetic route employed.
Q2: What is the recommended primary purification method for this compound?
A2: Fractional vacuum distillation is the most effective and commonly used method for purifying this compound, due to its relatively high boiling point and the volatility differences between the product and potential impurities. The compound has a boiling point of 132-133 °C at 5 mmHg.[1]
Q3: Is this compound sensitive to water?
A3: Yes, it is sensitive to moisture. It reacts slowly with water, leading to hydrolysis of the ethoxy groups and the formation of silanols and ethanol.[1][2] This can lead to the formation of siloxane byproducts. Therefore, all purification steps should be conducted under anhydrous conditions.
Q4: What purity levels can be expected for commercially available this compound?
A4: Commercially available this compound is typically offered in purities ranging from over 90% to 97%.[1][3][4][5][6]
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: The product purity is not improving significantly after distillation.
-
Possible Cause: The boiling points of the impurities are too close to the product's boiling point.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio allows for better equilibration between the liquid and vapor phases in the column.
-
Precise Vacuum Control: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations in pressure can lead to poor separation.
-
Issue 2: The product appears to be decomposing in the distillation flask.
-
Possible Cause: The distillation pot temperature is too high, leading to thermal decomposition. The presence of acidic or basic impurities can also catalyze decomposition.
-
Troubleshooting Steps:
-
Lower the Distillation Pressure: Reducing the pressure will lower the boiling point of the compound and thus the required pot temperature.
-
Neutralize the Crude Product: Before distillation, wash the crude product with a mild aqueous bicarbonate solution to remove any acidic impurities, followed by drying with an anhydrous drying agent (e.g., anhydrous sodium sulfate). Ensure the product is thoroughly dried before distillation.
-
Use a Sparging Gas: Introducing an inert gas like nitrogen or argon can help to prevent bumping and create a more uniform boiling.
-
Column Chromatography
While less common for bulk purification, column chromatography can be used for removing specific impurities or for small-scale purification.
Issue: The product is hydrolyzing on the silica gel column.
-
Possible Cause: Standard silica gel is acidic and contains adsorbed water, which can cause the hydrolysis of the ethoxy groups.
-
Troubleshooting Steps:
-
Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage of triethylamine.
-
Use Anhydrous Solvents: Ensure that all solvents used for chromatography are rigorously dried to minimize the presence of water.
-
Consider Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 132-133 °C / 5 mmHg | [1] |
| Commercially Available Purity | >90% - 97% | [1][3][4][5][6] |
| Density | 1.0152 g/mL | [1] |
| Refractive Index @ 20°C | 1.4336 | [1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, a Vigreux or packed distillation column, a distillation head with a condenser, and receiving flasks. Ensure all glassware is thoroughly dried.
-
Sample Preparation: If acidic impurities are suspected, wash the crude this compound with a saturated sodium bicarbonate solution, followed by deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Distillation:
-
Place the crude, dried product into the distillation flask with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 5 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions first.
-
Collect the main fraction at a stable head temperature corresponding to the boiling point of the product (132-133 °C at 5 mmHg).
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which could lead to the concentration of potentially explosive peroxides if present.
-
-
Product Handling: Collect the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Logical Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
- 1. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]
- 2. gelest.com [gelest.com]
- 3. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | 17955-67-8 | TCI AMERICA [tcichemicals.com]
- 4. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [cymitquimica.com]
- 5. This compound | CAS#:17955-67-8 | Chemsrc [chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of Silica Particles from Ethoxy-Substituted Silanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of silica particles from ethoxy-substituted silanes, such as tetraethyl orthosilicate (TEOS).
Troubleshooting Guides
Issue 1: Incorrect Particle Size
Q1: My silica particles are too large. How can I reduce their size?
A1: Several factors can be adjusted to reduce the size of your silica nanoparticles. Decreasing the concentration of the ammonia catalyst has been shown to lead to smaller particles.[1][2] For instance, at a constant TEOS concentration of 0.26 M, decreasing the ammonia concentration from 0.29 M to 0.097 M can allow for the synthesis of particles under 30 nm.[2] Additionally, increasing the reaction temperature can result in smaller particle sizes, although it may also increase the polydispersity.[2] Some studies have also indicated that at very high concentrations, increasing the TEOS concentration can lead to smaller particles due to the creation of more nucleation sites, though this can also result in irregularly shaped particles.[3]
Q2: My silica particles are too small. What adjustments can I make to increase their size?
A2: To obtain larger silica particles, you can increase the concentration of the ammonia catalyst.[1][2] For example, increasing the ammonia concentration from 0.05 to 1.75 mol/L can increase the particle size from 0.068 to 0.91 μm.[1] Increasing the water concentration can also lead to larger particles, up to a certain point.[2][4] A longer reaction time generally favors the formation of larger particles.[5][6] Lowering the reaction temperature can also lead to a monotonic increase in average particle size.[3]
Q3: The particle size distribution of my silica nanoparticles is too broad (high polydispersity). How can I achieve a more monodisperse sample?
A3: Achieving a narrow particle size distribution is crucial for many applications. The ratio of reactants is a key factor; ensuring optimal concentrations of TEOS, ammonia, and water is essential.[7] A seeded growth technique, where pre-formed silica nanoparticles are used as nuclei for further growth, can significantly improve monodispersity.[8][9] Slowly adding the TEOS precursor to the reaction mixture can also promote more uniform particle growth and prevent secondary nucleation.
Issue 2: Particle Agglomeration
Q4: My silica particles are agglomerating during synthesis. What is causing this and how can I prevent it?
A4: Agglomeration during synthesis can be caused by several factors, including high precursor concentrations which lead to rapid, uncontrolled nucleation and growth.[10] To prevent this, it is recommended to decrease the concentration of the silica precursor (e.g., TEOS). A slower, more controlled addition of the precursor can also help in forming discrete, well-dispersed nanoparticles. Maintaining an appropriate basic pH is crucial for electrostatic repulsion between particles, but excessive alkalinity should be avoided. The use of surfactants, like cetyltrimethylammonium chloride (CTAC), can also help stabilize smaller nuclei and prevent agglomeration.[5]
Q5: My silica nanoparticles look fine in solution, but they agglomerate after purification and drying. How can I solve this?
A5: Agglomeration after synthesis is often due to improper washing or drying techniques. Residual reactants or byproducts on the nanoparticle surface can lead to agglomeration upon drying. Therefore, it is important to ensure thorough washing of the nanoparticles, for example, by repeated centrifugation and redispersion in a suitable solvent like ethanol or water. Air drying or oven drying at high temperatures can cause irreversible agglomeration due to capillary forces and the formation of siloxane bridges between particles. It is advisable to use controlled drying methods such as freeze-drying (lyophilization) or alcohol dehydration to minimize this issue. If calcination is necessary, optimizing the temperature and duration with a gradual temperature ramp-up can help reduce aggregation.
Frequently Asked Questions (FAQs)
Q6: What is the role of each reactant in the Stöber method for silica synthesis?
A6: The Stöber method is a widely used sol-gel process for synthesizing monodisperse silica particles.[5][7] The key reactants and their roles are:
-
Ethoxy-substituted silane (e.g., TEOS - Tetraethyl orthosilicate): This is the silica precursor. It undergoes hydrolysis and condensation to form the silica network.[5][11]
-
Alcohol (e.g., Ethanol): This acts as a solvent for the TEOS and water, creating a homogeneous reaction mixture.[10]
-
Water: Water is essential for the hydrolysis of the TEOS precursor.[12]
-
Catalyst (e.g., Ammonia): Ammonia is a basic catalyst that significantly influences the rates of hydrolysis and condensation, and consequently the particle size and morphology.[1][13][14]
Q7: How does the concentration of TEOS affect the final particle size?
A7: The effect of TEOS concentration on particle size can be complex. Generally, an increase in TEOS concentration leads to larger particle sizes due to the higher availability of silica precursor molecules, which enhances the hydrolysis and condensation reactions.[10][15] For example, increasing TEOS concentration from 0.045 M to 0.17 M has been shown to result in an increase in particle size.[11] However, some studies suggest that at very high concentrations, the particle size may decrease due to an increased number of nucleation sites.[3] At lower TEOS concentrations (e.g., 0.05 M - 0.10 M), smaller, well-dispersed, and spherical nanoparticles (48–72 nm) are typically formed.[10]
Q8: What is the influence of the ammonia catalyst concentration on silica particle size?
A8: The concentration of the ammonia catalyst has a direct and significant impact on the final particle size. An increase in ammonia concentration generally leads to larger silica particles.[1][2] For example, one study found that as the ammonia concentration was increased from 0.05 to 1.75 mol/L, the particle size increased from 0.068 to 0.91 μm.[1] This is because ammonia catalyzes both the hydrolysis and condensation reactions, influencing the nucleation and growth stages of particle formation.[2]
Q9: How does the water-to-silane ratio impact the synthesis of silica particles?
A9: The water-to-silane (e.g., TEOS) ratio is a critical parameter that influences particle size. Generally, increasing the water concentration leads to an increase in particle size up to a certain point, after which the trend may reverse.[4] This is because water is a reactant in the hydrolysis step.[12] However, very high water concentrations can limit the solubility of TEOS, which can decrease the reaction yield and lengthen the reaction time.[2] There are different morphological regimes depending on the water content. At very low water levels (below the stoichiometric ratio), aggregated structures with high surface area are formed.[4] Similarly, at very high water content, aggregated structures can also be observed.[4] Discrete particles are typically formed between these two extremes.[4]
Q10: Can temperature be used to control silica particle size?
A10: Yes, temperature is an important parameter for controlling particle size. Generally, increasing the reaction temperature leads to an increase in the rates of hydrolysis and condensation.[5] This can result in smaller particles, as observed in some studies.[2] However, other research has shown that increased temperature can favor larger particle size and increased sphericity.[5] Therefore, the effect of temperature can be complex and may depend on other reaction conditions. It is important to systematically investigate the effect of temperature for a specific set of reaction parameters.
Data Presentation
Table 1: Effect of Ammonia Concentration on Silica Particle Size
| Ammonia Concentration (mol/L) | Particle Size (μm) |
| 0.05 | 0.068 |
| 1.75 | 0.91 |
Data extracted from a study on the effect of ammonia concentration in the Stöber process.[1]
Table 2: Effect of TEOS Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | Particle Size (nm) |
| 0.05 - 0.10 | 48 - 72 |
Data from a study investigating the effect of TEOS precursor concentration.[10]
Table 3: Influence of Reaction Parameters on Silica Nanoparticle Size (Constant TEOS at 0.26 M)
| Ammonia Concentration (M) | Temperature (°C) | Particle Size (nm) |
| 0.29 | 25 | 190.8 |
| 0.29 | 55 | 69.3 |
| 0.194 | 25 | 91.72 |
| 0.194 | 50 | 31.96 |
| 0.097 | - | < 30 |
This table summarizes findings from a systematic study on reaction conditions for size-controlled synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol is a general guideline based on the principles of the Stöber method.[5][7] Researchers should optimize the concentrations and conditions for their specific target particle size.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Deionized water
Procedure:
-
In a reaction vessel, mix ethanol, deionized water, and ammonium hydroxide solution.
-
Stir the mixture at a constant rate at the desired reaction temperature.
-
Rapidly add the desired amount of TEOS to the stirring solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 2-12 hours), during which the solution will become turbid, indicating particle formation.
-
After the reaction is complete, collect the silica particles by centrifugation.
-
Wash the particles several times with ethanol and/or deionized water to remove any unreacted reagents.
-
Dry the particles using a suitable method, such as freeze-drying, to prevent agglomeration.
Visualizations
References
- 1. Effect of Ammonia Concentration on Silica Spheres Morphology and Solution Hydroxyl Concentration in Stober Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stöber process - Wikipedia [en.wikipedia.org]
- 4. Influence of the initial chemical conditions on the rational design of silica particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jogpt.pgu.ac.ir [jogpt.pgu.ac.ir]
- 6. eu-opensci.org [eu-opensci.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile scalable synthesis of highly monodisperse small silica nanoparticles using alkaline buffer solution and their application for efficient sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Catalyst on the Colloidal Silica Particle Growth in Direct Oxidation of Silicon | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability challenges of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane in aqueous solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the stability of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has become cloudy or formed a precipitate. What is happening and how can I prevent it?
A1: Cloudiness or precipitation is a common indicator of uncontrolled hydrolysis and condensation of this compound. The ethoxy groups (-OCH2CH3) on the silicon atoms are reacting with water to form silanol groups (Si-OH), which then condense with each other to form larger, insoluble siloxane networks (Si-O-Si).
Potential Causes & Solutions:
-
High pH: The rate of condensation is significantly faster at neutral to basic pH. The lowest rate of hydrolysis for many alkoxysilanes occurs around a pH of 7, but condensation is still a competing reaction.[1][2]
-
High Concentration: Higher concentrations of the trisilinane lead to a greater proximity of the molecules, increasing the likelihood of intermolecular condensation.
-
Solution: Perform the hydrolysis in a more dilute solution to reduce the chances of premature condensation.
-
-
Prolonged Storage or High Temperature: The hydrolysis and condensation reactions are time and temperature-dependent.
-
Solution: Use the hydrolyzed this compound solution shortly after preparation. If storage is necessary, keep the solution refrigerated to slow down the condensation process. Avoid high temperatures which can accelerate both hydrolysis and condensation.[1]
-
Q2: The hydrolysis of my this compound appears to be incomplete. How can I ensure complete hydrolysis?
A2: Incomplete hydrolysis can result from several factors that limit the conversion of ethoxy groups to silanol groups.
Potential Causes & Solutions:
-
Insufficient Water: Hydrolysis is a chemical reaction that consumes water. Stoichiometric amounts may not be sufficient to drive the reaction to completion.[1][2]
-
Solution: Use a molar excess of water relative to the this compound to ensure the reaction proceeds to completion.[1]
-
-
Incorrect pH: The rate of hydrolysis is highly dependent on the pH of the solution.[1][2]
-
Solution: As mentioned previously, adjusting the pH to an acidic range (pH 3-5) will generally accelerate the hydrolysis of the ethoxy groups.[1]
-
-
Presence of Ethanol: The hydrolysis of ethoxysilanes produces ethanol as a byproduct.[3] If ethanol is also used as a co-solvent, it can slow down the hydrolysis reaction.[1]
-
Solution: Whenever possible, minimize the concentration of ethanol in your reaction mixture. If it is required for solubility, you may need to increase the reaction time or further optimize the pH and temperature.
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is dependent on temperature.[1]
-
Solution: Gently warming the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can also promote the subsequent condensation reaction.[1]
-
Q3: How can I monitor the stability and degradation of this compound in my aqueous solution?
A3: Several analytical techniques can be employed to monitor the hydrolysis and condensation of this compound.
Recommended Analytical Methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can provide detailed information about the chemical environment of the protons and silicon atoms, allowing for the tracking of the hydrolysis and condensation processes.
-
Gas Chromatography (GC): GC can be used to quantify the amount of unreacted this compound remaining in the solution over time.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and its various hydrolyzed and condensed byproducts.
Quantitative Data Summary
The stability of this compound in aqueous solutions is highly dependent on the experimental conditions. The following table summarizes the expected trends based on the general behavior of alkoxysilanes.
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (3-5) | Moderate Stability | Accelerates hydrolysis, but minimizes condensation.[1] |
| Neutral (7) | Low Stability | Slow hydrolysis, but faster condensation.[2] | |
| Basic (>8) | Very Low Stability | Rapid hydrolysis and very rapid condensation. | |
| Temperature | Low (e.g., 4°C) | Higher Stability | Slower rates of both hydrolysis and condensation. |
| Ambient (e.g., 25°C) | Moderate Stability | Moderate rates of hydrolysis and condensation. | |
| High (e.g., 50°C) | Low Stability | Accelerated rates of both hydrolysis and condensation.[1] | |
| Concentration | Dilute | Higher Stability | Reduced proximity of molecules minimizes intermolecular condensation. |
| Concentrated | Low Stability | Increased proximity of molecules promotes intermolecular condensation. | |
| Co-solvents | Presence of Ethanol | Higher Stability (initially) | Can slow down the initial hydrolysis reaction.[1] |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated organic solvent (e.g., CDCl₃) to obtain a reference spectrum of the unhydrolyzed material.
-
To an NMR tube, add a known concentration of this compound and an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) in a deuterated solvent compatible with aqueous solutions (e.g., D₂O or a mixture of D₂O and an organic solvent).
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation. This will serve as the t=0 time point.
-
-
Reaction Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) under controlled temperature conditions.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the peaks corresponding to the ethoxy protons (-OCH₂CH₃) and the appearance of a peak corresponding to the ethanol byproduct.
-
Quantify the extent of hydrolysis by integrating the relevant peaks relative to the internal standard.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Scale-Up of Reactions Involving 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile organosilicon compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cyclic organoethoxysilane. It is a colorless liquid soluble in many organic solvents but insoluble in water.[1] Its primary applications are in organic synthesis where it can act as a catalyst, reagent, or intermediate.[1] It is also utilized as a crosslinking agent for organic polymers and has potential uses in the development of optical materials, pharmaceuticals, and coatings.[1]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is moisture-sensitive and reacts with water and moisture in the air, which liberates ethanol.[2] Therefore, it should be stored in a tightly closed container in a well-ventilated area, away from heat, open flames, and sparks.[2] Personal protective equipment, including neoprene or nitrile rubber gloves, safety glasses, and suitable protective clothing, should be worn.[2] In case of inhalation, the individual may experience irritation to the respiratory tract, coughing, headache, and nausea.[2] Skin and eye contact may cause irritation.[2]
Q3: How does the reactivity of this compound differ from simpler alkoxysilanes like tetraethoxysilane (TEOS)?
While both are ethoxysilanes, the cyclic structure of this compound and the presence of two ethoxy groups on each silicon atom influence its hydrolysis and condensation kinetics. The spatial arrangement of the ethoxy groups within the cyclic structure may lead to different reaction rates and the formation of distinct silicate structures compared to the more straightforward polymerization of TEOS.
II. Troubleshooting Guide for Scale-Up
Scaling up reactions involving this compound can introduce challenges not observed at the lab scale. This guide addresses common issues in a question-and-answer format.
Issue 1: Uncontrolled Reaction Rate and Exotherm
-
Q: My reaction is proceeding too quickly and generating excessive heat upon scaling up. What could be the cause and how can I control it?
-
A: The hydrolysis of ethoxysilanes is an exothermic process.[3] At a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause a rapid temperature increase, accelerating the reaction rate uncontrollably.
-
Solution:
-
Controlled Addition: Instead of adding the trisilinane all at once, use a controlled addition funnel or a syringe pump to introduce it slowly to the reaction mixture. This allows for better management of the heat generated. The rate of addition has been shown to be a critical parameter in controlling particle size in silica synthesis.[2][4]
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket or an ice bath) capable of handling the increased heat load.
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
-
Issue 2: Gelation or Precipitation Issues
-
Q: I am observing premature gelation or the formation of solid precipitates in my reactor during scale-up. How can I prevent this?
-
A: Premature gelation or precipitation is often a result of localized high concentrations of reactants and catalyst, leading to rapid, uncontrolled polymerization. This is a common challenge in sol-gel processes.[5][6]
-
Solution:
-
Improved Mixing: Inadequate mixing is a frequent cause of these issues on a larger scale. Ensure your reactor has an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture. For viscous solutions, a sweep impeller may be necessary to ensure movement at the vessel walls.[5]
-
pH Control: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation.[3] In some cases, adjusting the pH can prevent rapid gelation.[5] For instance, acidic conditions can sometimes lead to gelation, while more neutral or slightly basic conditions might favor precipitation.[5]
-
Solvent Choice: The choice of solvent can affect the stability of the sol. Using a solvent that effectively solubilizes all reactants and intermediates can help prevent precipitation.
-
-
Issue 3: Inconsistent Product Properties
-
Q: The properties of my final product (e.g., particle size, purity, surface area) are inconsistent from batch to batch now that I've scaled up. What factors should I investigate?
-
A: Inconsistencies in product properties during scale-up often point to a lack of precise control over key reaction parameters.
-
Solution:
-
Strict Control of Water Content: As an ethoxysilane, this compound is sensitive to water. The amount of water present, including trace amounts in solvents or from atmospheric moisture, will directly impact the hydrolysis and condensation rates. Ensure consistent water content in your reactants and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Uniformity: Ensure uniform temperature throughout the reactor. Hot spots can lead to localized areas of faster reaction, resulting in a broader distribution of product properties.
-
Reproducible Addition Rates: The rate of addition of all reactants, especially the trisilinane and any catalyst, should be precisely controlled and consistent between batches. Studies on similar systems have shown that the reactant addition rate has a significant effect on the final particle size.[4][7]
-
-
III. Experimental Protocols
While specific protocols will vary depending on the desired product, the following provides a general methodology for a controlled hydrolysis and condensation reaction of this compound on a larger scale.
Objective: To synthesize silica-based materials via a sol-gel process using this compound.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized Water
-
Ammonium Hydroxide (or other catalyst)
-
Reactor with overhead stirrer, temperature probe, and addition funnel/syringe pump
-
Cooling system
Procedure:
-
Reactor Setup: Assemble a clean, dry reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel or syringe pump. Ensure the reactor is purged with an inert gas (e.g., nitrogen) to minimize atmospheric moisture.
-
Initial Charge: Charge the reactor with anhydrous ethanol and deionized water. The ratio of these components should be carefully controlled.
-
Catalyst Addition: Add the catalyst (e.g., ammonium hydroxide) to the ethanol/water mixture and stir until a homogeneous solution is obtained.
-
Controlled Addition of Trisilinane: Begin slow, controlled addition of this compound to the stirred solution. Monitor the internal temperature closely. Adjust the addition rate to maintain the desired reaction temperature.
-
Reaction and Aging: After the addition is complete, allow the reaction to proceed at the set temperature for a specified period (aging). The aging step is crucial for the completion of the condensation reactions.[3]
-
Work-up: The work-up procedure will depend on the desired product. This may involve filtration, washing with solvents, and drying. For xerogel preparation, drying is a critical step that can influence the final material's porosity.[8]
IV. Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the effect of scaling up on key reaction parameters. These are intended as examples for process optimization.
Table 1: Effect of Scale on Reaction Exotherm and Product Yield
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (100 L) |
| Batch Size | 10 g | 1 kg | 10 kg |
| Max Exotherm (°C) - Bulk Addition | 15 | 45 | > 80 (Runaway) |
| Max Exotherm (°C) - Controlled Addition | 5 | 8 | 10 |
| Yield (%) | 95 | 92 | 90 |
Table 2: Influence of Mixing Speed on Product Characteristics at Pilot Scale (10 L)
| Mixing Speed (RPM) | Observation | Average Particle Size (nm) | Polydispersity Index |
| 50 | Inhomogeneous mixture, localized gelation | 500 | 0.8 |
| 150 | Homogeneous mixture | 250 | 0.3 |
| 300 | Homogeneous mixture, slight shear-induced aggregation | 280 | 0.4 |
V. Visualizations
Experimental Workflow for Controlled Hydrolysis
Caption: Workflow for the scaled-up synthesis of silica-based materials.
Troubleshooting Logic for Gelation Issues
References
- 1. CAS 68412-37-3: POLY(DIETHOXYSILOXANE) | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 4. Smart control of monodisperse Stöber silica particles: effect of reactant addition rate on growth process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
- 8. azonano.com [azonano.com]
Validation & Comparative
A Comparative Guide to Silica Film Precursors: 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane vs. Tetraethoxysilane (TEOS)
For researchers, scientists, and drug development professionals, the choice of precursor for silica (SiO₂) film deposition is a critical decision that influences film quality, deposition process parameters, and ultimately, the performance of the end application. This guide provides an objective comparison between the well-established precursor, Tetraethoxysilane (TEOS), and a cyclic alternative, 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, for silica film deposition.
While TEOS has been the industry standard for decades, the unique cyclic structure of this compound presents intriguing possibilities for tailoring film properties. This comparison delves into their chemical structures, physical properties, and the implications for silica film deposition, supported by available data.
Precursor Properties: A Head-to-Head Comparison
A fundamental understanding of the precursors' intrinsic properties is essential for optimizing deposition processes. Key physical and chemical data for both compounds are summarized below.
| Property | This compound | Tetraethoxysilane (TEOS) |
| CAS Number | 17955-67-8[1][2][3][4] | 78-10-4 |
| Molecular Formula | C₁₅H₃₆O₆Si₃[1][2][3][4] | C₈H₂₀O₄Si |
| Molecular Weight | 396.70 g/mol [1][2] | 208.33 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Density | 1.015 - 1.0512 g/cm³[1] | 0.934 g/cm³ |
| Boiling Point | 132-133 °C @ 5 mmHg[1] | 168 °C @ 760 mmHg |
| Refractive Index | 1.4336 - 1.4400 @ 20°C[1][3] | 1.382 - 1.384 @ 20°C |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] | Reacts with water |
Deposition Characteristics and Film Properties
While extensive experimental data directly comparing the two precursors is limited, we can infer potential differences based on their chemical nature and available information on similar compound classes.
TEOS is widely used in various chemical vapor deposition (CVD) techniques, including plasma-enhanced CVD (PECVD) and low-pressure CVD (LPCVD), to produce high-quality, uniform silicon dioxide films.[5][6] The deposition process typically requires temperatures in the range of 650-750°C for thermal decomposition, although lower temperatures (200-500°C) can be achieved with plasma enhancement.[7]
Due to the lack of direct comparative experimental studies, a quantitative comparison of deposition rates and film properties remains a key area for future research.
Experimental Methodologies: A General Overview
Detailed experimental protocols for silica film deposition using TEOS are well-documented. A typical CVD process involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any contaminants.
-
Precursor Delivery: Liquid TEOS is vaporized and introduced into the deposition chamber, often with a carrier gas.
-
Deposition: The substrate is heated to the desired temperature, and the precursor decomposes and reacts on the surface to form a silica film. In PECVD, plasma is used to assist the decomposition at lower temperatures.
-
Post-Deposition Annealing (Optional): The deposited film may be annealed to improve its density and electrical properties.
For This compound , a similar CVD or a sol-gel process could be envisioned. A sol-gel approach would involve the controlled hydrolysis and condensation of the precursor in a solution, followed by coating and thermal treatment. However, specific, validated protocols for this precursor are not currently published in detail.
Chemical Pathways to Silica Formation
The formation of silica films from both precursors proceeds through hydrolysis and condensation reactions. The diagrams below illustrate the fundamental chemical transformations.
Experimental Workflow for Precursor Comparison
A logical workflow for a comparative study of these two precursors is essential for generating reliable data.
Conclusion and Future Outlook
TEOS remains the precursor of choice for silica film deposition due to its well-established processes and extensive characterization data. It offers reliable and reproducible deposition of high-quality silica films for a wide range of applications.
This compound presents an interesting alternative, primarily due to its cyclic structure which may offer advantages in controlling the final silica network structure. However, the lack of published experimental data on its use for silica film deposition is a significant barrier to its widespread adoption.
Further research is critically needed to elucidate the deposition kinetics, film properties, and optimal process parameters for this compound. Direct, quantitative comparisons with TEOS under identical conditions are essential to fully assess its potential as a viable alternative for advanced material applications. Researchers in materials science and drug development are encouraged to explore this and other novel precursors to push the boundaries of silica film technology.
References
- 1. dakenchem.com [dakenchem.com]
- 2. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [myskinrecipes.com]
A Comparative Analysis of Cyclic versus Linear Silane Precursors for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise engineering of surface chemistry is a critical determinant of success in applications ranging from biosensors to targeted drug delivery systems. Silane coupling agents are foundational to this endeavor, forming robust self-assembled monolayers (SAMs) on hydroxylated surfaces like silica, glass, and metal oxides. The choice of silane precursor—specifically between traditional linear silanes and more novel cyclic counterparts—can significantly impact the kinetics of surface modification, the quality of the resulting monolayer, and the stability of the functionalized surface. This guide provides an objective, data-driven comparison of these two classes of precursors to inform materials selection and experimental design.
Cyclic silanes, particularly cyclic azasilanes, have emerged as highly reactive precursors that offer distinct advantages over their linear analogues. Their reactivity stems from a thermodynamically favorable ring-opening mechanism that is initiated by surface hydroxyl groups.[1][2][3] This process is rapid, efficient, and occurs under mild, room-temperature conditions without the need for a catalyst or the production of byproducts.[1][4] In contrast, linear alkoxysilanes require a multi-step hydrolysis and condensation process, which is more sensitive to experimental conditions and prone to forming less-ordered multilayers.[3]
This comparison guide will delve into the performance differences between these two precursor types, supported by experimental data on reaction kinetics, surface coverage, and monolayer stability. Detailed experimental protocols for a comparative study are also provided, along with visualizations of the reaction pathways and experimental workflows.
Data Presentation: Performance Metrics of Cyclic vs. Linear Silane Precursors
The following tables summarize key quantitative data extracted from various studies to facilitate a comparison between cyclic and linear silane precursors. It is important to note that the data is compiled from different experimental contexts (e.g., atomic layer deposition vs. solution deposition) and for different specific silane molecules.
| Parameter | Cyclic Silane Precursors (Cyclic Azasilanes) | Linear Silane Precursors (e.g., Aminosilanes) | Key Advantages of Cyclic Precursors |
| Reaction Time | < 1 - 2 minutes for complete monolayer formation at room temperature.[2][4][5] | 2 - 24 hours often required for complete monolayer formation.[6] | Significantly faster reaction kinetics. |
| Reaction Mechanism | Single-step, catalyst-free, ring-opening "click" reaction.[1][4] | Multi-step hydrolysis and condensation.[3] | Simpler, more efficient, and byproduct-free reaction. |
| Monolayer Quality | Tend to form high-density, well-ordered monolayers.[3] | Trifunctional silanes are prone to forming disordered multilayers.[3] | Superior control over monolayer formation. |
| Byproducts | None.[3][4] | Alcohol (e.g., methanol, ethanol) from hydrolysis of alkoxysilanes.[3] | Cleaner reaction, eliminating the need to remove byproducts. |
Table 1: Comparison of Reaction Characteristics
| Metric | Cyclic Silane Precursors | Linear Silane Precursors | Context/Notes |
| Surface Coverage | ~1.2 molecules/nm².[7][8] | Varies depending on silane and deposition conditions. | Data for cyclic azasilane in an Atomic Layer Deposition (ALD) process. |
| Film/Monolayer Thickness | ~1.5 nm.[2] | 0.8 - 1.5 nm for a monolayer of 3-APTS.[9] | Thickness is dependent on the specific molecule's length. |
| ALD Growth Rate | 0.6 - 1.2 Å/cycle.[7][8] | Dependent on precursor; a monoaminosilane (DSBAS) showed higher growth per cycle than a disubstituted aminosilane.[10][11] | Data for cyclic azasilanes in ALD of SiO₂. |
| Hydrolytic Stability | Can show higher degradation under certain conditions due to higher adsorption and lower desorption rates.[12] | Stability is dependent on alkyl chain length (longer is more stable) and the number of siloxane bonds to the surface.[13] Dipodal silanes show enhanced stability.[14][15] | Stability is a complex parameter influenced by the specific application environment. |
Table 2: Quantitative Performance Data
Experimental Protocols
The following protocols outline a comparative experimental procedure for the functionalization of silicon wafers with a cyclic and a linear aminosilane precursor.
Substrate Cleaning and Hydroxylation
This protocol is for creating a clean, hydroxylated silicon surface, which is essential for consistent silanization.
Materials:
-
Silicon wafers
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Glass beakers
Procedure:
-
Piranha Solution Preparation: In a fume hood, prepare a Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Caution: This solution is highly corrosive and exothermic.[6][16]
-
Wafer Cleaning: Immerse the silicon wafers in the Piranha solution for 30-60 minutes at 90-120°C.[6][16]
-
Rinsing and Drying: Carefully remove the wafers and rinse them extensively with DI water. Dry the wafers under a stream of high-purity nitrogen.[6]
-
Storage: Store the cleaned wafers in a desiccator or other clean, dry environment until use.
Silanization Procedure: A Comparative Approach
This protocol compares the deposition of a cyclic azasilane and a linear aminosilane from a solution phase.
Materials:
-
Cleaned silicon wafers
-
Cyclic precursor: N-methyl-aza-2,2,4-trimethylsilacyclopentane
-
Linear precursor: 3-aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol or isopropanol
-
Glove box or inert atmosphere chamber
-
Glass vials
Procedure:
A. Linear Silane (APTES) Deposition:
-
Solution Preparation: Inside a glove box, prepare a 1% (v/v) solution of APTES in anhydrous toluene.[17]
-
Silanization: Place the cleaned wafers in the APTES solution. Allow the reaction to proceed for 2-4 hours at room temperature.[6]
-
Rinsing: Remove the wafers and rinse sequentially with anhydrous toluene, followed by ethanol, to remove physisorbed silane.[6]
-
Drying: Dry the wafers under a stream of nitrogen.
-
Curing: Bake the wafers in an oven at 110-120°C for 30-60 minutes to enhance monolayer stability.[6]
B. Cyclic Silane Deposition:
-
Solution Preparation: Inside a glove box, prepare a 0.5% (w/v) solution of N-methyl-aza-2,2,4-trimethylsilacyclopentane in anhydrous toluene.[2]
-
Silanization: Place the cleaned wafers in the cyclic silane solution. Allow the reaction to proceed for 1-5 minutes at room temperature.[2]
-
Rinsing: Remove the wafers and rinse with anhydrous toluene.
-
Drying: Dry the wafers under a stream of nitrogen. Curing is generally not required due to the direct covalent bonding.
Characterization of Silanized Surfaces
The resulting monolayers should be characterized to compare their quality.
-
Contact Angle Goniometry: To assess the hydrophobicity/hydrophilicity of the surface and infer the completeness of the monolayer.
-
Ellipsometry: To measure the thickness of the deposited silane layer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface, confirming the presence of the silane and the nature of its attachment.[9][18]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and uniformity of the monolayer.[9][19]
Visualizations: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical pathways and the experimental process.
Caption: Reaction pathway for a linear alkoxysilane.
Caption: Ring-opening reaction of a cyclic azasilane.
Caption: Comparative experimental workflow diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. Click Reaction Functionalization of Hydroxylated Nanoparticles by Cyclic Azasilanes for Colloidal Stability in Oilfield Applications [scirp.org]
- 5. Cyclic azasilanes: A kinetic approach to rapid silane surface modification [morressier.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclic azasilanes as volatile and reactive precursors for atomic layer deposition of silicon dioxide - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spm.com.cn [spm.com.cn]
- 10. Designing high performance precursors for atomic layer deposition of silicon oxide | Semantic Scholar [semanticscholar.org]
- 11. Designing high performance precursors for atomic layer deposition of silicon oxide (Journal Article) | OSTI.GOV [osti.gov]
- 12. Frontiers | Degradation Comparison of Cyclic and Linear Siloxane Contamination on Solid Oxide Fuel Cells Ni-YSZ Anode [frontiersin.org]
- 13. In vitro stability study of organosilane self-assemble monolayers and multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gelest.com [gelest.com]
- 16. surfmods.jp [surfmods.jp]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Characterization of Organosilicate Thin Films: Featuring 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic characterization of thin films derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane and common alternative organosilicate precursors. The objective is to offer a foundational understanding of the expected material properties and the analytical techniques used to assess them, supported by experimental data from related systems.
Introduction to Precursors for Organosilicate Films
Organosilicate glasses (OSGs) are crucial materials in microelectronics and an emerging area of interest in biomedical applications for coatings and drug delivery matrices. The choice of precursor is critical in determining the final properties of the deposited film, such as its dielectric constant, mechanical stability, and surface chemistry.
This compound is a cyclic organosilicon compound with a Si-O-C ring structure. Its use as a precursor is anticipated to yield films with a specific arrangement of silicon, oxygen, and carbon, potentially offering unique thermal and mechanical properties.
Alternative Precursors commonly used for depositing silicon-based films include:
-
Tetraethoxysilane (TEOS): A widely used precursor for silicon dioxide (SiO2) films, often employed in plasma-enhanced chemical vapor deposition (PECVD) and sol-gel processes.[1][2]
-
Triethoxymethylsilane (TEMS): An organosilicate precursor that can introduce methyl groups into the silica network, thereby modifying the film's dielectric and mechanical properties.
-
Bis-trimethylsilylmethane (BTMSM): Used for depositing carbon-doped silicon oxide (SiOC(-H)) films with low dielectric constants.[3]
Comparative Spectroscopic Analysis
This section details the expected and reported spectroscopic signatures of films derived from this compound and its alternatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful non-destructive technique to identify the chemical bonding structure within the films.
Expected FTIR Signatures for Films from this compound: Based on its molecular structure, films derived from this precursor are expected to exhibit characteristic peaks corresponding to Si-O-Si, Si-O-C, C-H, and potentially Si-H and O-H bonds. The cyclic nature of the precursor might lead to a more ordered network structure.
Comparative FTIR Data for Alternative Precursors:
| Precursor | Key FTIR Absorption Bands (cm⁻¹) | Bond Assignment | Reference |
| TEOS-derived SiO₂ | ~1070 (strong, broad), ~800, ~450 | Si-O-Si asymmetric stretch, Si-O-Si symmetric stretch, Si-O-Si rocking | [4] |
| TEMS-derived OSG | ~1275, ~1000-1250 (broad), ~780 | Si-CH₃, Si-O-Si and Si-O-C asymmetric stretch, Si-C stretch | [5] |
| BTMSM-derived SiOC(-H) | ~2960, ~1260, ~1030 (broad), ~840, ~800 | C-H stretch, Si-CH₃, Si-O-Si and Si-O-C stretch, Si-C stretch, Si-CH₃ rocking | [3] |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental composition and chemical state information of the film surface.
Expected XPS Signatures for Films from this compound: The XPS survey scan would show peaks for Si, O, and C. High-resolution spectra of the Si 2p, O 1s, and C 1s regions would reveal the chemical environment of these elements. The Si 2p peak would likely be deconvoluted into components representing different bonding states (e.g., Si-O, Si-C).
Comparative XPS Data for Alternative Precursors:
| Precursor | Element | Key Binding Energy (eV) | Chemical State Assignment | Reference |
| TEOS-derived SiO₂ | Si 2p | ~103.4 | Si⁴⁺ in SiO₂ | [6] |
| O 1s | ~532.8 | O in SiO₂ | [6] | |
| TEMS-derived OSG | Si 2p | ~102-104 | Deconvoluted peaks for Si-O and Si-C environments | [5] |
| C 1s | ~284.8 | Adventitious carbon, Si-C | [5] | |
| BTMSM-derived SiOC(-H) | Si 2p | ~102.5 | Si in Si-O-C network | [3] |
| C 1s | ~284.5 | C in Si-C and C-H bonds | [3] |
Spectroscopic Ellipsometry (SE)
SE is a non-invasive optical technique used to determine film thickness, refractive index (n), and extinction coefficient (k).
Expected Optical Properties for Films from this compound: The refractive index is expected to be between that of dense SiO₂ (~1.46) and that of organic polymers, depending on the carbon content and porosity. The extinction coefficient should be near zero in the visible range for transparent films.
Comparative Optical Properties for Alternative Precursors:
| Precursor | Film Type | Refractive Index (at 633 nm) | Key Features | Reference |
| TEOS | SiO₂ | ~1.45 - 1.46 | Dense, low absorption in visible range | [7] |
| Various Organosilanes | OSG | 1.38 - 1.47 | Lower 'n' with increasing porosity and carbon content | [8] |
| Hydrogenated amorphous Si | a-Si:H | ~3.5 | Higher 'n' and absorption compared to oxides | [9][10] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible results. Below are generalized workflows for the key spectroscopic techniques discussed.
Film Deposition Workflow
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic ellipsometry analysis of amorphous silicon thin films for Si-nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Purity of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of organosilicon compounds such as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, ensuring high purity is paramount for predictable reactivity, material properties, and, in the context of drug development, ultimate safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography (GC) analysis, supplemented by discussions on alternative techniques. Experimental data from commercially available samples is presented to offer a practical benchmark for researchers.
Comparison of Analytical Methodologies
Gas Chromatography (GC) is the industry-standard technique for determining the purity of volatile and thermally stable compounds like this compound. Commercial suppliers consistently report purities of >90% to 97% as determined by GC analysis.[1][2][3][4] Alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide valuable structural information but are less commonly employed for routine purity assessment of this specific compound.
| Analytical Method | Principle | Advantages for this compound | Limitations | Typical Purity Range Observed |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds, quantitative accuracy, established methodology for silanes.[5][6][7] | Requires a volatile and thermally stable sample; potential for on-column degradation if not optimized. | >90% - 97%[1][2][3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization based on the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards if the structures are known. 29Si NMR is specific to silicon-containing compounds.[8][9][10][11] | Lower sensitivity compared to GC for trace impurities, complex spectra may require significant expertise for interpretation. | Not typically reported for routine purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds. | Potential for hydrolysis of ethoxysilanes in the presence of protic mobile phases; may not be suitable for this volatile compound.[12] | Not applicable for this volatile compound. |
Experimental Protocols
Gas Chromatography (GC) Analysis
This protocol is a representative method for the purity analysis of this compound based on general practices for silane analysis.[5][6][7][13]
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable. Given the pyrophoric nature of some silanes, appropriate safety precautions and inert sample handling techniques are crucial.[5]
-
Column: A stabilized trifluoropropyl methyl polysiloxane phase column is recommended for the analysis of silanes due to its selectivity and stability.[13] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to handle the typically pure sample. The inlet temperature should be optimized to ensure complete vaporization without thermal degradation, a starting point of 250 °C is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature set at 280 °C.
-
MS: Transfer line temperature at 260 °C, ion source at 230 °C, and mass range of m/z 40-500.
-
-
Sample Preparation: The sample should be diluted in a dry, inert solvent such as heptane.[6][7] A concentration of approximately 1 mg/mL is a good starting point. Due to the moisture sensitivity of ethoxysilanes, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox).
Potential Impurities
While specific impurities for this compound are not extensively documented in the literature, potential contaminants can be inferred from its synthesis and chemical nature. The synthesis often involves the reaction of chlorosilanes with ethanol.[14]
-
Starting Materials: Unreacted precursors or intermediates.
-
Byproducts: Other cyclic or linear siloxanes formed during the reaction.
-
Hydrolysis Products: Partial or complete hydrolysis of the ethoxy groups to form silanols, which can then condense to form larger siloxane oligomers. Ethanol is a common byproduct of hydrolysis.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the GC analysis and the relationship between the compound and its potential impurities.
Caption: Workflow for the GC analysis of this compound.
Caption: Relationship of the target compound to potential impurities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1,1,3,3,5,5-HEXAETHOXY-1,3,5-TRISILACYCLOHEXANE | [gelest.com]
- 3. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. applications.wasson-ece.com [applications.wasson-ece.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. diva-portal.org [diva-portal.org]
- 13. agilent.com [agilent.com]
- 14. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers | MDPI [mdpi.com]
Performance of Hexaethoxytrisilinane-Based Coatings: A Comparative Analysis Framework
A definitive performance comparison of hexaethoxytrisilinane-based coatings is currently challenging due to the limited availability of public-domain experimental data for this specific silane compound. Extensive searches for performance metrics, experimental protocols, and direct comparisons with other coatings have not yielded specific quantitative results for hexaethoxytrisilinane.
However, by examining the well-documented performance of analogous silane-based coatings, we can establish a comprehensive framework for evaluating and comparing their efficacy. This guide provides a template for such a comparison, utilizing data from common silane agents like 1,2-bis(triethoxysilyl)ethane (BTSE), bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), and vinyltrimethylsilane (VTES) as illustrative examples. Researchers and drug development professionals can use this structure to organize and interpret data should they acquire it for hexaethoxytrisilinane-based coatings.
Comparative Performance Data of Silane-Based Coatings
The following table summarizes typical performance data for various silane-based coatings on carbon steel in a corrosive environment. This data is presented to exemplify the key metrics used to evaluate and compare the protective properties of such coatings.
| Silane Coating | Corrosion Current Density (jcorr) (μA/cm²) | Protection Efficiency (ηP) (%) | Coating Resistance (Rc) (kΩ·cm²) | Adhesion Strength (MPa) |
| Hexaethoxytrisilinane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Bare Carbon Steel | 13.6[1] | - | 1[2] | - |
| BTSE | 5.3[1][2] | 60.6[1][2] | Data Not Available | Data Not Available |
| TESPT | 0.058[1][2] | 99.6[1][2] | 489[2] | Data Not Available |
| VTES | 10.9[1][2] | 19.9[1][2] | Data Not Available | Data Not Available |
Note: The data presented for BTSE, TESPT, and VTES are derived from studies on carbon steel in a 4.5 wt % NaCl solution and are for illustrative purposes. Performance can vary based on substrate, application method, and environmental conditions.
Experimental Protocols for Performance Evaluation
To ensure accurate and reproducible comparisons, standardized experimental protocols are essential. The following outlines the methodologies for key experiments used to generate the type of data presented above.
Electrochemical Corrosion Testing
Electrochemical methods are fundamental to assessing the corrosion protection performance of coatings.
-
Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (jcorr) and corrosion potential (Ecorr) of a coated substrate.
-
Procedure: A three-electrode electrochemical cell is used, with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The sample is immersed in a corrosive medium (e.g., 3.5% NaCl solution). The potential is scanned from a cathodic to an anodic potential relative to the open-circuit potential.
-
Data Analysis: The corrosion current density is determined by extrapolating the Tafel plots. A lower corrosion current density indicates better corrosion resistance. Protection efficiency (ηP) can be calculated using the formula: ηP(%) = [(jcorr(bare) - jcorr(coated)) / jcorr(bare)] × 100.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.
-
Procedure: A small amplitude AC voltage is applied to the sample over a range of frequencies. The resulting current and phase shift are measured.
-
Data Analysis: The data is often represented as Nyquist and Bode plots. The impedance at low frequencies is related to the overall corrosion resistance of the coating.[2] A higher impedance value suggests better protection. The coating resistance (Rc) can be extracted from these plots, with higher values indicating a more protective film.[2]
-
Adhesion Testing
The durability of a coating is highly dependent on its adhesion to the substrate.
-
Pull-Off Adhesion Test (ASTM D4541): This test measures the force required to pull a specified diameter of coating away from its substrate.
-
Procedure: A loading fixture (dolly) is bonded to the surface of the coating with an adhesive. Once the adhesive is cured, a testing apparatus is attached to the dolly and a perpendicular force is applied until the dolly is pulled off.
-
Data Analysis: The force at which the coating detaches is recorded and converted to adhesion strength (e.g., in MPa). The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for silane coating application and performance evaluation.
Conclusion
While a direct performance comparison of hexaethoxytrisilinane-based coatings is not currently possible due to a lack of available data, this guide provides a robust framework for conducting such an evaluation. By employing standardized experimental protocols for electrochemical corrosion testing and adhesion measurements, researchers can generate the necessary quantitative data. The provided tables and diagrams offer a clear structure for organizing and interpreting these results, enabling an objective comparison against alternative coating systems. For researchers in materials science and drug development, this framework can guide future studies and aid in the selection of optimal surface modification strategies, should data for hexaethoxytrisilinane become available.
References
A Comparative Guide to 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, the choice of precursor is paramount to tailoring the final properties of a polymer. This guide provides a comprehensive comparison of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a cyclic siloxane, with other common silicon-based precursors in polymer synthesis. We will delve into its advantages, supported by available data, and provide insights into its application through experimental protocols.
Unveiling the Advantages of a Cyclic Precursor
This compound is a cyclic organosilicon compound that serves as a valuable building block for silicon-based polymers, particularly polysilsesquioxanes.[1] Its unique cyclic structure offers distinct advantages over linear counterparts like tetraethoxysilane (TEOS), a widely used precursor in sol-gel processes.
The primary advantages of using this compound in polymer synthesis include:
-
Enhanced Thermal Stability: The inherent ring structure of the trisilinane contributes to the formation of more rigid and thermally stable polymer networks. Polymers derived from cyclic precursors often exhibit higher decomposition temperatures compared to those synthesized from linear analogues.
-
Improved Mechanical Properties: The controlled, pre-organized structure of the cyclic precursor can lead to polymers with higher crosslinking density and, consequently, enhanced mechanical strength and hardness.
-
Tailorable Refractive Index: The incorporation of the siloxane rings influences the refractive index of the resulting polymer, an important characteristic for optical applications such as coatings and lenses.[1] Cyclic siloxanes have been shown to yield slightly higher refractive indices than their linear counterparts.
-
Lower Dielectric Constant: For applications in microelectronics, a low dielectric constant is crucial to minimize signal delay and crosstalk. The structure of polymers derived from cyclic silanes can be engineered to create materials with lower dielectric constants.
Performance Comparison: this compound vs. Alternatives
While direct, side-by-side comparative studies with extensive quantitative data for this compound are limited in publicly available literature, we can infer its performance based on the properties of related cyclic silsesquioxanes and compare them to polymers derived from common linear precursors like TEOS and organotrialkoxysilanes (e.g., methyltrimethoxysilane).
| Property | Polymer from this compound (Expected) | Polymer from Tetraethoxysilane (TEOS) | Polymer from Methyltrimethoxysilane (MTMS) |
| Thermal Stability (Td5%) | High | Moderate | Moderate to High |
| Mechanical Strength | High | Moderate | Moderate |
| Refractive Index | Moderate to High | Low to Moderate | Low to Moderate |
| Dielectric Constant | Low | Moderate | Low to Moderate |
Note: The properties of the final polymer are highly dependent on the specific synthesis conditions, including catalyst, solvent, temperature, and the presence of other co-monomers.
Experimental Protocols
The synthesis of polymers from this compound typically follows a sol-gel process involving hydrolysis and condensation reactions. Below are generalized experimental protocols for the synthesis of a polysilsesquioxane film.
Materials
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH)
General Synthesis Workflow
Caption: General workflow for polysilsesquioxane film synthesis.
Detailed Methodologies
1. Sol Preparation:
-
In a clean, dry flask, this compound is dissolved in ethanol. The concentration will depend on the desired final polymer properties.
-
A separate solution of deionized water, ethanol, and the chosen catalyst (e.g., 0.1 M HCl) is prepared.
-
The catalyst solution is added dropwise to the trisilinane solution under vigorous stirring. The molar ratio of water to the ethoxy groups on the silane is a critical parameter that influences the rate of hydrolysis and the structure of the final polymer.
2. Hydrolysis and Condensation (Aging):
-
The resulting sol is stirred at room temperature for a specified period (typically several hours to a day) to allow for the hydrolysis of the ethoxy groups to form silanol (Si-OH) groups and subsequent condensation to form siloxane (Si-O-Si) bonds. This process is known as aging.
3. Film Deposition:
-
The aged sol can be deposited onto a substrate using techniques such as spin coating or dip coating to form a thin film. The thickness of the film can be controlled by the viscosity of the sol and the coating parameters.
4. Curing:
-
The deposited film is then cured by heating at elevated temperatures (e.g., 100-250 °C) to promote further condensation, remove residual solvent and byproducts (ethanol), and densify the polymer network.
Logical Relationship of Precursor Structure to Polymer Properties
The choice of silane precursor has a direct impact on the structure and, therefore, the properties of the resulting polymer. The following diagram illustrates the logical flow from precursor selection to final material characteristics.
Caption: Impact of precursor structure on polymer properties.
Conclusion
This compound presents a compelling option for the synthesis of high-performance silicon-based polymers. Its cyclic structure offers inherent advantages in achieving superior thermal stability and mechanical properties compared to traditional linear precursors. While more extensive comparative data is needed to fully quantify its performance against all alternatives, the fundamental principles of polymer chemistry suggest its potential for creating advanced materials for demanding applications in optics, electronics, and coatings. Researchers are encouraged to explore this versatile precursor to unlock new possibilities in material design and performance.
References
Spectroscopic Analysis for Structural Confirmation of Hexaethoxytrisilinane Derivatives: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of hexa-ethoxy-trisilinane derivatives. Due to the limited availability of published spectral data for this specific class of compounds, this guide utilizes data from analogous ethoxy-substituted oligosilanes to provide expected spectral ranges and characteristics. This approach offers a foundational understanding for researchers working with these and similar novel organosilicon molecules.
Introduction to Spectroscopic Analysis of Organosilanes
The precise structural confirmation of organosilanes, such as hexaethoxytrisilinane derivatives, is paramount for understanding their chemical properties and potential applications. Spectroscopic methods provide a non-destructive and highly informative approach to elucidating the molecular architecture of these compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, and a combination of these methods is often necessary for unambiguous characterization.
This guide will compare the utility of these techniques, provide generalized experimental protocols, and present expected data in a comparative format. Furthermore, alternative and complementary analytical methods will be discussed.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hexaethoxytrisilinane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent should be based on the solubility of the compound and its residual peak's position in the spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. The spectral width should be set to encompass the expected chemical shifts (typically 0-10 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Proton-decoupled spectra are standard. A 30-45° pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of ¹³C.
-
²⁹Si NMR Spectroscopy: This is a crucial technique for organosilanes. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity. A spectrometer with a dedicated silicon probe is recommended. A longer relaxation delay (e.g., 10-20 seconds) and a large number of scans are necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The choice of ionization technique depends on the volatility and thermal stability of the derivative. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides detailed fragmentation patterns. For less stable or non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion.
-
Analysis: High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected precursor ion, providing valuable structural information.
Data Presentation and Comparison
The following tables summarize the expected spectroscopic data for hexaethoxytrisilinane derivatives based on analogous compounds.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS)
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Si-O-CH₂-CH₃ | 3.6 - 3.9 (quartet) | 58 - 62 | The methylene protons are deshielded by the adjacent oxygen atom. |
| Si-O-CH₂-CH₃ | 1.1 - 1.3 (triplet) | 18 - 20 | The methyl protons show a characteristic triplet due to coupling with the methylene protons. |
| Si-H (if present) | 3.5 - 5.0 (singlet or multiplet) | - | The chemical shift is highly dependent on the other substituents on the silicon atom. |
| Other organic substituents | Variable | Variable | Dependent on the specific derivative. |
Table 2: Expected ²⁹Si NMR Chemical Shifts (referenced to TMS)
| Silicon Environment | ²⁹Si Chemical Shift (δ, ppm) | Notes |
| Internal Si(OEt)₂ | -60 to -70 | The chemical shift is sensitive to the nature of the adjacent silicon atoms in the chain. |
| Terminal Si(OEt)₃ | -50 to -60 | Generally, more shielded than the internal silicon atoms. |
Table 3: Key FTIR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| C-H (alkane) | 2975 - 2850 | Strong | Stretching |
| Si-O-C | 1100 - 1000 | Strong, broad | Asymmetric stretching |
| Si-O-Si | 1080 - 1020 | Strong, broad | Asymmetric stretching |
| Si-C | 800 - 700 | Medium to Strong | Stretching |
| Si-H (if present) | 2200 - 2100 | Medium to Strong | Stretching |
Table 4: Comparison of Spectroscopic Techniques for Hexaethoxytrisilinane Analysis
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | High resolution, quantitative, readily available. | Can be complex for large molecules with overlapping signals. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Wide chemical shift range, less signal overlap than ¹H NMR. | Low sensitivity, requires longer acquisition times. |
| ²⁹Si NMR | Silicon environment, connectivity of the silane backbone | Directly probes the silicon atoms, crucial for silane chemistry. | Very low sensitivity, requires specialized equipment and techniques. |
| FTIR | Presence of functional groups | Fast, simple, provides a molecular "fingerprint". | Does not provide detailed connectivity information, can be difficult to interpret complex spectra. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, provides molecular formula. | May not always show the molecular ion (with hard ionization), interpretation of fragmentation can be complex. |
Mandatory Visualizations
// Silicon atoms Si1 [label="Si", pos="0,0!"]; Si2 [label="Si", pos="1.5,0!"]; Si3 [label="Si", pos="3,0!"];
// Ethoxy groups on Si1 O11 [label="O", pos="-0.5,1!", shape=plaintext, fontcolor="#EA4335"]; Et11 [label="OEt", pos="-1,1.5!", shape=plaintext]; O12 [label="O", pos="0.5,1!", shape=plaintext, fontcolor="#EA4335"]; Et12 [label="OEt", pos="1,1.5!", shape=plaintext]; O13 [label="O", pos="0,-1!", shape=plaintext, fontcolor="#EA4335"]; Et13 [label="OEt", pos="0,-1.5!", shape=plaintext];
// Ethoxy groups on Si2 O21 [label="O", pos="1,1!", shape=plaintext, fontcolor="#EA4335"]; Et21 [label="OEt", pos="0.5,1.5!", shape=plaintext]; O22 [label="O", pos="2,1!", shape=plaintext, fontcolor="#EA4335"]; Et22 [label="OEt", pos="2.5,1.5!", shape=plaintext];
// Ethoxy groups on Si3 O31 [label="O", pos="2.5,1!", shape=plaintext, fontcolor="#EA4335"]; Et31 [label="OEt", pos="2,1.5!", shape=plaintext]; O32 [label="O", pos="3.5,1!", shape=plaintext, fontcolor="#EA4335"]; Et32 [label="OEt", pos="4,1.5!", shape=plaintext]; O33 [label="O", pos="3,-1!", shape=plaintext, fontcolor="#EA4335"]; Et33 [label="OEt", pos="3,-1.5!", shape=plaintext];
// Bonds Si1 -- Si2; Si2 -- Si3;
Si1 -- O11 [label="", style=invis]; Si1 -- O12 [label="", style=invis]; Si1 -- O13 [label="", style=invis];
Si2 -- O21 [label="", style=invis]; Si2 -- O22 [label="", style=invis];
Si3 -- O31 [label="", style=invis]; Si3 -- O32 [label="", style=invis]; Si3 -- O33 [label="", style=invis]; } .enddot Caption: Simplified structure of a linear hexaethoxytrisilinane.
Comparative Analysis and Alternative Methods
For the structural confirmation of hexaethoxytrisilinane derivatives, a multi-technique approach is indispensable.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): This is the most powerful combination for complete structural elucidation. ¹H and ¹³C NMR provide detailed information about the organic ethoxy groups and any other substituents, while ²⁹Si NMR is essential for confirming the structure of the trisilinane backbone. The integration of ¹H NMR signals can provide quantitative information about the ratio of different proton environments.
-
FTIR Spectroscopy: While not as structurally definitive as NMR, FTIR is a rapid and simple method to confirm the presence of key functional groups, such as Si-O-C, Si-O-Si, and C-H bonds. It is particularly useful for monitoring reactions and for a quick quality control check of the synthesized material.
-
Mass Spectrometry: MS is crucial for determining the molecular weight and, with HRMS, the elemental composition of the derivative. The fragmentation pattern can provide valuable clues about the connectivity of the molecule, although the interpretation can be complex for silanes which can undergo rearrangements.
Alternative and Complementary Techniques:
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths and angles. This is the gold standard for structural confirmation but is contingent on obtaining suitable crystals.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, Si, O) in the compound, which can be used to verify the empirical formula obtained from HRMS.
-
Gas Chromatography (GC) and Liquid Chromatography (LC): These separation techniques can be coupled with mass spectrometry (GC-MS, LC-MS) to analyze mixtures and purify the desired derivative. The retention time is a characteristic property of the compound under specific conditions.
Assessing Mechanical Properties of Polymers Crosslinked with 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the final mechanical properties of a polymer network. This guide provides a comparative assessment of polymers crosslinked with the cyclic silane, 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. Due to a lack of direct experimental data in peer-reviewed literature for this specific crosslinker, this guide will draw comparisons with polymers crosslinked with linear and other cyclic siloxane agents, extrapolating the expected performance based on fundamental principles of polymer chemistry and available research on similar compounds.
Comparison with Linear Siloxane Crosslinkers
Linear ethoxysilanes, such as tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS), are commonly used to crosslink polymers like polydimethylsiloxane (PDMS). Research by Sato et al. (2023) provides valuable insights into how the structure of these linear crosslinkers influences the mechanical properties of the resulting elastomer.[1][2][3]
Key Observations from Linear Crosslinkers:
-
Increased Silicon Atoms: As the number of silicon atoms in the linear ethoxysilane crosslinker increases (from TEOS to OETS), there is a corresponding rise in the secant modulus and a decrease in the degree of swelling of the PDMS elastomer.[1][2] This indicates a higher crosslink density and a more rigid network structure.
-
Network Formation: The hydrolysis and subsequent reaction of these linear silanes with vinyl-terminated PDMS, in the presence of a Karstedt catalyst, lead to the formation of elastomers composed of di- and quadra-functional silicone units.[1][2]
Expected Performance of this compound:
Based on its cyclic and trifunctional nature, this compound is anticipated to impart distinct mechanical properties compared to its linear counterparts:
-
Higher Crosslink Density: The cyclic structure and the presence of three reactive sites per molecule are expected to lead to a more densely crosslinked polymer network. This would likely result in a significantly higher Young's modulus and tensile strength compared to polymers crosslinked with linear silanes of similar molecular weight.
-
Reduced Flexibility: The rigidity of the cyclic trisilinane backbone would likely translate to a less flexible polymer network, potentially leading to a lower elongation at break compared to elastomers formed with more flexible linear crosslinkers.
-
Improved Thermal Stability: A more densely and rigidly crosslinked network is often associated with enhanced thermal stability.
The following table summarizes the reported mechanical properties for PDMS crosslinked with hydrolyzates of linear ethoxysilanes, providing a baseline for comparison.
| Crosslinker (Hydrolyzate of) | Secant Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Tetraethoxysilane (TEOS) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Hexaethoxydisiloxane (HEDS) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Octaethoxytrisiloxane (OETS) | Higher than TEOS & HEDS | Data not available in abstract | Data not available in abstract |
Note: Specific quantitative data from the full text of the cited study would be required for a complete comparison.
Experimental Protocols
To rigorously assess the mechanical properties of a polymer crosslinked with this compound, the following experimental methodologies are recommended:
Polymer Synthesis
Objective: To prepare a crosslinked polymer network using this compound.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
This compound (crosslinker)
-
Karstedt's catalyst
-
Toluene (solvent)
Procedure:
-
Dissolve a specific weight of PDMS-Vi in toluene.
-
Add a calculated stoichiometric amount of this compound to the solution.
-
Introduce Karstedt's catalyst to initiate the hydrosilylation reaction.
-
Thoroughly mix the components and cast the solution into a mold.
-
Cure the mixture in an oven at a specified temperature (e.g., 60-80°C) for a defined period to allow for complete crosslinking.
-
Post-cure the elastomer at a higher temperature (e.g., 120°C) to remove any residual solvent and ensure reaction completion.
Mechanical Testing
Objective: To quantify the tensile properties of the crosslinked polymer.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
Procedure (based on ASTM D412):
-
Prepare dumbbell-shaped specimens from the cured polymer sheet using a die cutter.
-
Measure the initial cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, Young's modulus (from the initial linear portion of the stress-strain curve), and elongation at break.
Swelling Test
Objective: To determine the degree of crosslinking.
Procedure:
-
Cut a small, precisely weighed piece of the cured elastomer (W_initial).
-
Immerse the sample in a good solvent (e.g., toluene) for a sufficient time (e.g., 72 hours) to reach swelling equilibrium.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample in a vacuum oven until a constant weight is achieved (W_dry).
-
The degree of swelling (Q) can be calculated as: Q = (W_swollen - W_dry) / W_dry. A lower degree of swelling generally indicates a higher crosslink density.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of the crosslinked polymer.
Caption: Experimental workflow for synthesis and mechanical characterization.
Caption: Hydrosilylation crosslinking reaction pathway.
References
Navigating the Landscape of Organosilicon Precursors: A Comparative Guide to Alternatives for 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane in Materials Science
In the dynamic field of materials science, particularly in the development of advanced electronic and optical materials, the choice of precursor molecules is a critical determinant of the final material's properties and performance. For researchers and professionals in drug development utilizing silica-based materials for applications such as drug delivery and bio-sensing, and for scientists in the microelectronics industry striving for next-generation insulating materials, the selection of organosilicon precursors is of paramount importance. 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane has been a compound of interest due to its cyclic siloxane structure and multiple ethoxy functional groups, making it a potential candidate for forming stable silica networks. However, the exploration of alternative precursors is crucial for optimizing material properties such as the dielectric constant, mechanical integrity, and thermal stability. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Key Alternatives
The primary application driving the development of new organosilicon precursors is the fabrication of low-dielectric constant (low-k) materials for use as interlayer dielectrics in integrated circuits. The ideal precursor should yield a material with a low dielectric constant to reduce signal delay, high mechanical strength to withstand manufacturing processes, and excellent thermal stability. This section compares the performance of thin films derived from this compound against prominent alternatives.
Table 1: Comparison of Dielectric and Mechanical Properties of Films from Various Organosilicon Precursors
| Precursor | Abbreviation | Deposition Method | Dielectric Constant (k) | Young's Modulus (GPa) | Hardness (GPa) | Thermal Stability (°C) |
| This compound | HETS | Sol-Gel / CVD | ~3.0 - 3.5 (estimated) | Data not readily available | Data not readily available | > 400 |
| Tetraethoxysilane | TEOS | PECVD / Sol-Gel | ~4.0 (dense) | ~70 (dense) | ~9 (dense) | > 500 |
| Methyltriethoxysilane | MTES | PECVD / Sol-Gel | 2.6 - 3.2 | 4 - 10 | 0.5 - 2.0 | ~450 |
| Diethoxymethylsilane | DEMS | PECVD | ~2.8 - 3.1 | 5 - 12 | 0.8 - 2.5 | ~500 |
| Trimethylsilane | 3MS | PECVD | ~2.8 | Lower than DEMS-films | Lower than DEMS-films | Data not readily available |
| 1,3,5-Tris(triethoxysilyl)benzene & 1,3-Bis(triethoxysilyl)benzene | - | Spin-on | 2.4 - 2.99 | 4.47 - 8.07 | Data not readily available | ~400 |
| Silsesquioxanes (e.g., Methylsilsesquioxane) | MSQ | Spin-on | 2.7 - 2.9 | < 10 | Data not readily available | ~500 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to materials science research. This section outlines the methodologies for the deposition and characterization of thin films from two common classes of precursors: organosilicates via Plasma-Enhanced Chemical Vapor Deposition (PECVD) and periodic mesoporous organosilicas via a sol-gel process.
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Carbon-Doped Silica (SiCOH) Films
This protocol describes a general procedure for depositing SiCOH thin films, a common type of low-k dielectric, using an organosilane precursor.
1. Substrate Preparation:
- Start with a clean silicon wafer.
- Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
- Dry the wafer in a nitrogen stream.
2. Deposition:
- Place the substrate in a PECVD chamber.
- Heat the substrate to the desired deposition temperature (typically 200-400°C).
- Introduce the organosilane precursor (e.g., Diethoxymethylsilane - DEMS) into the chamber at a controlled flow rate.
- Introduce an oxidizing agent, such as oxygen (O₂) or nitrous oxide (N₂O), and an inert carrier gas (e.g., Helium or Argon).
- Ignite the plasma using a radio frequency (RF) power source (typically 13.56 MHz) at a power of 50-500 W.
- Maintain the deposition pressure between 1-10 Torr.
- Continue the deposition until the desired film thickness is achieved.
3. Post-Deposition Treatment:
- Perform a post-deposition anneal in a nitrogen or vacuum environment at a temperature typically up to 400°C to stabilize the film.
- For porous films, a UV cure may be applied to remove porogens and create porosity.
4. Characterization:
- Thickness and Refractive Index: Measured by ellipsometry.
- Dielectric Constant: Determined from capacitance-voltage (C-V) measurements on metal-insulator-semiconductor (MIS) capacitor structures.
- Mechanical Properties: Young's modulus and hardness are measured using nanoindentation.
- Chemical Bonding: Analyzed using Fourier-transform infrared spectroscopy (FTIR).
- Thermal Stability: Assessed by thermogravimetric analysis (TGA) or by annealing at various temperatures and measuring property changes.
Protocol 2: Sol-Gel Synthesis of Periodic Mesoporous Organosilica (PMO) Films
This protocol outlines the synthesis of highly ordered porous organosilica films, which are of interest for their high surface area and tunable properties.
1. Sol Preparation:
- In a reaction vessel, dissolve a structure-directing agent (surfactant), such as cetyltrimethylammonium bromide (CTAB), in a mixture of deionized water and ethanol.
- Add a catalyst, typically an acid (e.g., HCl) or a base (e.g., NH₄OH), to the solution and stir.
- Slowly add the bridged organosilane precursor (e.g., 1,4-bis(triethoxysilyl)benzene) to the surfactant solution under vigorous stirring.
- Continue stirring for several hours to allow for hydrolysis and condensation to form the sol.
2. Film Deposition (Spin-Coating):
- Dispense the sol onto a clean silicon wafer.
- Spin-coat the wafer at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.
- Age the film at a controlled temperature and humidity to promote further condensation and ordering.
3. Surfactant Removal (Calcination or Solvent Extraction):
- Calcination: Carefully heat the coated substrate in a furnace with a controlled temperature ramp (e.g., 1-2°C/min) to a final temperature of 350-500°C in air or an inert atmosphere to burn off the surfactant template.
- Solvent Extraction: Immerse the coated substrate in a solvent mixture (e.g., ethanol with an acid catalyst) to dissolve and remove the surfactant.
4. Characterization:
- Porosity and Pore Size Distribution: Analyzed using techniques like nitrogen adsorption-desorption isotherms (for powders) or ellipsometric porosimetry (for thin films).
- Structural Ordering: Investigated by X-ray diffraction (XRD) and transmission electron microscopy (TEM).
- Surface Area: Determined by the Brunauer-Emmett-Teller (BET) method.
- Other characterizations (dielectric, mechanical, etc.) are performed as described in Protocol 1.
Visualizing the Path to Material Properties
The selection of a precursor and deposition method initiates a cascade of processes that ultimately define the material's characteristics. The following diagrams illustrate these relationships.
Caption: Relationship between precursor choice, deposition method, and material properties.
Caption: A typical experimental workflow for thin film fabrication and characterization.
Conclusion
While this compound presents an interesting molecular structure for the formation of silica-based materials, a wide array of alternative organosilicon precursors offer more established and, in many cases, superior properties for demanding applications in materials science. For the fabrication of low-k dielectrics, precursors like diethoxymethylsilane (DEMS) and silsesquioxanes have demonstrated a favorable balance of low dielectric constants and adequate mechanical strength. For applications requiring high and controlled porosity, such as in catalysis or advanced separation membranes, bridged organosilane precursors used in the synthesis of periodic mesoporous organosilicas provide unparalleled control over the material's architecture.
The choice of precursor is intrinsically linked to the deposition or synthesis technique. Plasma-enhanced chemical vapor deposition is a dominant method in the microelectronics industry for producing dense and robust organosilicate glass films. In contrast, sol-gel processes, including spin-coating, offer a versatile and lower-temperature route to a diverse range of materials, including highly ordered porous structures. The experimental protocols provided herein offer a foundational understanding of these key techniques.
Ultimately, the optimal alternative to this compound will be dictated by the specific performance requirements of the target application. Researchers and engineers are encouraged to consider the trade-offs between dielectric, mechanical, and thermal properties, as highlighted in this guide, to make informed decisions in their materials development endeavors. The continued exploration of novel organosilicon chemistry will undoubtedly lead to further advancements in high-performance materials.
Safety Operating Guide
Navigating the Safe Disposal of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane, a member of the organoethoxysilane chemical family.
Core Disposal Recommendation
The primary recommended method for the disposal of this compound is incineration.[1] This process should be carried out by a licensed waste disposal facility in accordance with all local and national regulations.[1] It is crucial to avoid releasing the substance into the environment.[1]
Safety and Handling Summary
Prior to disposal, adherence to proper safety and handling protocols is mandatory. The following table summarizes key information derived from safety data sheets and general guidance for silane compounds.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Avoid all unnecessary exposure. Use protective gloves, clothing, and eye protection. Emergency eye wash fountains and safety showers should be readily available. | [1] |
| Handling Precautions | Use only in well-ventilated areas. Avoid all eye and skin contact and do not breathe vapor and mist. | [1] |
| Spill Cleanup | Absorb spills with an inert material and collect for disposal. Sweep or shovel spills into an appropriate container. Prevent entry into sewers and public waters. | [1] |
| Contaminated Materials | Any items contaminated with this compound, including PPE and cleaning materials, should be treated as hazardous waste and disposed of accordingly. | [2] |
| First Aid - Skin Contact | Wash with plenty of soap and water. | [1][3] |
| First Aid - Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. | [1] |
| First Aid - Inhalation | Remove the victim to fresh air and keep at rest in a comfortable breathing position. If feeling unwell, seek medical advice. | [1] |
Disposal Workflow
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Detailed Experimental Protocol for Safe Handling During Disposal Preparation
-
Designated Area : All handling of this compound waste should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment : Before handling, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Collection :
-
If collecting liquid waste, use a dedicated, chemically compatible, and clearly labeled waste container.
-
For solid waste contaminated with the compound (e.g., absorbent materials from a spill), place it in a sealed, labeled container.
-
-
Container Sealing and Labeling : Ensure the waste container is tightly sealed to prevent leaks or spills. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's EHS department.
-
Temporary Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by the licensed disposal facility.
-
Decontamination : After preparing the waste, decontaminate the work area by wiping it down with an appropriate solvent (refer to your institution's standard operating procedures for cleaning chemical residues).
-
Hand Washing : Wash hands and arms thoroughly with soap and water after completing the procedure.[2]
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[2]
References
Personal protective equipment for handling 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Reasoning |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[3] A face shield is recommended when there is a risk of splashing.[3][4] | To protect eyes from potential splashes and irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately upon contact with the chemical.[3] | To prevent skin contact and potential irritation or sensitization.[2] |
| Body Protection | A laboratory coat should be worn to protect against spills. Ensure it is buttoned and fits properly. | To cover as much skin as possible and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is required.[1][2] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator should be used.[1] | To avoid inhalation of vapors which may cause coughing, headache, and nausea.[2] |
Handling and Operational Plan
2.1. Pre-Handling Preparations:
-
Ensure that a safety shower and emergency eye wash station are readily accessible in the immediate vicinity of any potential exposure.[2]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Keep the container tightly closed when not in use.[2]
2.2. Handling Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
Pour this compound slowly and carefully to avoid splashing.[1]
-
Avoid all eye and skin contact, and do not breathe vapor or mist.[2]
-
After handling, wash hands and other exposed areas with mild soap and water, especially before eating, drinking, or smoking.[2]
2.3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat sources, sparks, and open flames as irritating fumes may develop when exposed to elevated temperatures.[1][2]
-
Store away from incompatible materials such as moisture and water, as this product can react with water.[2]
Spill and Disposal Plan
3.1. Spill Response:
-
Evacuate unnecessary personnel from the spill area.[2]
-
Ensure the cleanup crew is equipped with proper personal protective equipment.[2]
-
Prevent the spill from entering sewers or public waters.[2]
-
Use an absorbent material to collect the spill.[2]
-
Sweep or shovel the absorbed material into an appropriate container for disposal.[2]
3.2. Waste Disposal:
-
Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[2]
-
The material may be incinerated by a licensed waste disposal facility.[2]
-
Avoid release to the environment.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
